N-Methoxy-N-methylacetamide-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3/i1D3 |
InChI Key |
OYVXVLSZQHSNDK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C)OC |
Canonical SMILES |
CC(=O)N(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Certificate of Analysis for N-Methoxy-N-methylacetamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for N-Methoxy-N-methylacetamide-d3. The data presented herein is a synthesized example, illustrating the critical quality attributes and analytical methodologies typically employed for the certification of deuterated compounds.
Compound Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 132289-60-2 |
| Molecular Formula | C₄H₆D₃NO₂ |
| Molecular Weight | 106.14 g/mol |
| Appearance | Clear, colorless liquid |
| Storage | Store at 2-8°C under an inert atmosphere |
Analytical Data Summary
The following tables summarize the quantitative data typically found on a CoA for this compound.
Purity and Composition
| Test | Method | Specification | Result |
| Chemical Purity | Gas Chromatography (GC) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |
| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |
| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C | Conforms |
Spectroscopic and Physical Data
| Test | Method | Specification | Result |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms |
| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to structure | Conforms |
| Mass Spectrum (ESI+) | ESI-MS | Conforms to structure | [M+H]⁺ = 107.1 |
| Refractive Index | @ 20°C | 1.425 - 1.429 | 1.427 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Gas Chromatography (GC) for Chemical Purity
-
Instrumentation : Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Column : HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 300°C.
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume : 1 µL, split ratio 50:1.
-
Data Analysis : The purity is determined by the area percentage of the main peak relative to the total peak area.
NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment
-
Instrumentation : Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
¹H NMR :
-
Pulse Program : zg30
-
Number of Scans : 16
-
Data Analysis : The spectrum is compared to a reference spectrum of the non-deuterated standard to confirm the structure. The absence of a signal at the position corresponding to the deuterated methyl group confirms high isotopic enrichment. The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard.
-
-
¹³C NMR :
-
Pulse Program : zgpg30
-
Number of Scans : 1024
-
Data Analysis : The spectrum is analyzed to ensure all expected carbon signals are present and to confirm the overall structure.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation : Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode (ESI+).
-
Mobile Phase : 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Sample Preparation : The sample is diluted in the mobile phase.
-
Data Analysis : The mass spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is also examined to confirm the presence of three deuterium (B1214612) atoms.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Analytical Workflow for Certification
Caption: A typical workflow for the analytical certification of a chemical standard.
Logical Relationship of Analytical Tests
An In-depth Technical Guide to N-Methoxy-N-methylacetamide-d3 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methoxy-N-methylacetamide-d3, a deuterated analogue of the versatile Weinreb amide. This document is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, applications, and relevant experimental methodologies.
Sourcing and Procurement
This compound is a specialized chemical available from a select number of suppliers. Pricing is generally provided upon request for a specific quantity.
Table 1: Supplier Information for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress | 132289-60-2 | C4H6D3NO2 | 106.14 | Pricing available upon quotation for various quantities (e.g., 50 mg, 100 mg, 250 mg).[1] |
| Alsachim | 132289-60-2 | C4H6D3NO2 | 106.14 | A brand of Shimadzu, specializing in stable isotope-labeled compounds. Pricing is available upon request. |
For comparison, the non-deuterated form, N-Methoxy-N-methylacetamide (CAS No. 78191-00-1), is more widely available from suppliers such as Sigma-Aldrich, Thermo Scientific, and others, with pricing varying based on quantity and purity.
Core Applications in Research and Development
N-Methoxy-N-methylacetamide and its deuterated derivatives are valuable intermediates in organic synthesis, particularly in the preparation of ketones and other carbonyl compounds.[1][2] The presence of the N-methoxy-N-methylamide group allows for controlled addition of organometallic reagents, preventing the over-addition that can occur with other acylating agents.
The primary application of this compound in the context of drug development is its use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass difference from the non-labeled analyte, allowing for accurate quantification while maintaining nearly identical chemical and chromatographic properties.
Experimental Protocols
Protocol: Quantitative Analysis of a Drug Candidate in Plasma using a Deuterated Internal Standard
1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the drug candidate in a suitable organic solvent (e.g., methanol, acetonitrile).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix (e.g., blank plasma).
- Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration to be added to all samples, calibration standards, and quality control samples.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (or calibration standard/QC), add a fixed volume (e.g., 10 µL) of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile).
- Vortex thoroughly to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
- Flow Rate: Optimized for the column dimensions.
- Injection Volume: A small, fixed volume of the prepared sample supernatant.
- Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
- Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Technical Guide: Physical Properties of N-Methoxy-N-methylacetamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-Methoxy-N-methylacetamide-d3. The information is intended to support research, development, and quality control activities where this deuterated Weinreb amide is utilized.
Core Physical Properties
While specific experimental data for the deuterated compound is limited, the physical properties are expected to be very similar to its non-deuterated analogue, N-Methoxy-N-methylacetamide, with the primary difference being the molecular weight.
| Property | Value | Notes |
| Chemical Name | N-Methoxy-N-(methyl-d3)acetamide | |
| CAS Number | 132289-60-2[1] | |
| Molecular Formula | C4H6D3NO2 | |
| Molecular Weight | 106.14 g/mol [2] | The non-deuterated form has a molecular weight of 103.12 g/mol .[3][4][5] |
| Appearance | Clear colorless liquid[3][5] | Assumed from the non-deuterated analogue. |
| Boiling Point | ~152 °C[3][5][6][7][8] | Value for the non-deuterated analogue. The boiling point of the deuterated compound is expected to be very similar. |
| Density | ~0.97 g/mL at 25 °C[6][8] | Value for the non-deuterated analogue. The density of the deuterated compound is expected to be slightly higher. |
| Refractive Index | ~1.426 (n20/D)[5][6][8] | Value for the non-deuterated analogue at 20 °C with the sodium D-line. |
| Purity | ≥ 98% (GC)[5] | A common purity level for the non-deuterated analogue. |
Experimental Protocols
Detailed experimental protocols for the determination of the key physical properties are outlined below. These are generalized methods applicable to liquid compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point can be determined using a Thiele tube or a similar heating apparatus.
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil) within a Thiele's tube.
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles emerges is noted. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10][11][12]
Determination of Density (Pycnometer Method)
A pycnometer, a flask with a specific volume, is used for precise density measurements.
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off. The filled pycnometer is then weighed.
-
Volume Determination: The mass of the pycnometer filled with a reference substance of known density (e.g., deionized water) at a specific temperature is also determined. This allows for the precise calculation of the pycnometer's volume.
-
Density Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[13]
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
-
Instrument Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.
-
Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading the Value: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Synthesis Workflow
This compound is the deuterated analogue of N-Methoxy-N-methylacetamide (a Weinreb amide). The synthesis generally involves the acylation of N,O-dimethylhydroxylamine. The following diagram illustrates a typical synthetic route. For the deuterated product, a deuterated starting material, such as acetyl-d3 chloride, would be used.
Caption: Synthetic pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 132289-60-2 | MCE [medchemexpress.cn]
- 3. lifechempharma.com [lifechempharma.com]
- 4. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 7. N-Methoxy-N-methylacetamide | 78191-00-1 | FM140534 [biosynth.com]
- 8. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Video: Boiling Points - Procedure [jove.com]
- 13. calnesis.com [calnesis.com]
An In-depth Technical Guide to the Synthesis and Purification of N-Methoxy-N-methylacetamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Methoxy-N-methylacetamide-d3, a deuterated analog of the versatile Weinreb amide. This document outlines a detailed synthetic protocol, purification methods, and the expected analytical characterization, tailored for professionals in chemical research and drug development.
Introduction
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis, prized for their ability to react with organometallic reagents to controllably form ketones and aldehydes. The introduction of deuterium (B1214612) at specific molecular positions can be a powerful tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry-based assays. This guide focuses on the synthesis of this compound, where the acetyl methyl group is perdeuterated.
Synthesis of this compound
The synthesis of this compound is analogous to the well-established procedures for its non-deuterated counterpart.[1] The core of the synthesis involves the acylation of N,O-dimethylhydroxylamine with a deuterated acetylating agent.
Reaction Scheme:
Starting Materials and Reagents
A critical component for this synthesis is the deuterated starting material, Acetyl-d3 chloride (CD3COCl). The other key reagent is N,O-dimethylhydroxylamine hydrochloride.
| Reagent | CAS Number | Molecular Formula | Notes |
| Acetyl-d3 chloride | 19259-90-6 | C2D3ClO | Key deuterated starting material. |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C2H8ClNO | Readily available commercial reagent. |
| Triethylamine (or Pyridine) | 121-44-8 | C6H15N | Base to neutralize HCl. |
| Dichloromethane (B109758) (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, as the reaction solvent. |
Experimental Protocol
This protocol is adapted from established methods for the synthesis of non-deuterated N-Methoxy-N-methylacetamide.[1]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
-
Suspension: Anhydrous dichloromethane (DCM) is added to the flask to create a suspension.
-
Basification: The suspension is cooled to 0 °C in an ice bath. Triethylamine (2.0-2.2 eq) or pyridine (B92270) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 10-15 minutes.
-
Acylation: Acetyl-d3 chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the reaction mixture at 0 °C via the dropping funnel over a period of 30 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification
The crude this compound is typically obtained as a colorless to pale yellow oil. While in some cases the product may be of sufficient purity for direct use[1], purification can be achieved by vacuum distillation.
| Parameter | Value |
| Purification Method | Vacuum Distillation |
| Expected Purity | >98% |
Characterization and Data Presentation
| Property | Expected Value for this compound | Data for N-Methoxy-N-methylacetamide (for comparison) |
| Molecular Formula | C4H6D3NO2 | C4H9NO2 |
| Molecular Weight | 106.14 g/mol | 103.12 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Expected to be very similar to the non-deuterated analog. | 152 °C (lit.) |
| ¹H NMR | The singlet corresponding to the acetyl methyl protons at ~2.08 ppm in the non-deuterated spectrum will be absent. The singlets for the N-methyl (~3.13 ppm) and O-methyl (~3.65 ppm) groups will be present. | ¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H).[1] |
| ¹³C NMR | The signal for the acetyl methyl carbon (~19.8 ppm) will appear as a multiplet due to coupling with deuterium. The other carbon signals for the carbonyl (~172.0 ppm), N-methyl (~32.0 ppm), and O-methyl (~61.1 ppm) carbons should be largely unaffected. | ¹³C NMR (100 MHz, CDCl₃) δ 172.0, 61.1, 32.0, 19.8.[1] |
| Mass Spectrometry (EI) | The molecular ion peak (M+) will be observed at m/z 106. Key fragments would be expected at m/z values corresponding to the loss of deuterated fragments, for example, [M-CD3]+. | The molecular ion peak (M+) is observed at m/z 103. |
| GC-MS | A single peak with a retention time very similar to the non-deuterated analog, with the mass spectrum as described above. | A single peak with a mass spectrum corresponding to the non-deuterated compound. |
Experimental Workflow and Logic
The synthesis and purification process can be visualized as a straightforward workflow.
References
The Role of N-Methoxy-N-methylacetamide-d3 in Modern Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-Methoxy-N-methylacetamide-d3 is the deuterium-labeled analogue of N-Methoxy-N-methylacetamide. In the landscape of advanced scientific research, particularly within pharmaceutical development and bioanalysis, deuterated compounds like this compound serve a critical and specialized function. While its non-labeled counterpart, N-Methoxy-N-methylacetamide, is recognized as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients, the introduction of deuterium (B1214612) atoms imparts properties that are highly valuable for quantitative analysis.[1]
This technical guide delineates the primary application of this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. We will explore the principles behind its use, present hypothetical yet representative data, and provide illustrative experimental protocols to guide researchers in its application.
Core Application: An Internal Standard for Quantitative Bioanalysis
The fundamental utility of this compound lies in its role as an internal standard for isotope dilution mass spectrometry (IDMS). In quantitative bioanalysis, especially when using techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for ensuring the accuracy and precision of the measurement of an analyte in a complex biological matrix such as plasma, urine, or tissue homogenates.
A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[1] This means it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variation in instrument response that affects the analyte will similarly affect the SIL-IS. By adding a known amount of this compound to a sample, one can accurately quantify the endogenous or administered N-Methoxy-N-methylacetamide by comparing the mass spectrometer's response for the two compounds.
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, allowing for accurate measurement.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the SIL-IS are affected proportionally.
-
Improved Precision and Accuracy: The use of an SIL-IS significantly enhances the reliability and reproducibility of bioanalytical methods, which is a critical requirement for regulatory submissions in drug development.
Hypothetical Data Presentation for a Bioanalytical Method Validation
The following tables represent typical quantitative data that would be generated during the validation of a hypothetical LC-MS/MS method for the quantification of N-Methoxy-N-methylacetamide in human plasma, using this compound as the internal standard. These tables are for illustrative purposes and are based on the principles of regulatory guidelines for bioanalytical method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy at LLOQ | 95.0% - 105% |
| Precision (CV%) at LLOQ | < 15% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |
| LLOQ | 1.00 | ≤ 8.5 | 102.3 | ≤ 9.2 | 101.5 |
| Low QC | 3.00 | ≤ 6.8 | 98.7 | ≤ 7.5 | 99.1 |
| Mid QC | 100 | ≤ 5.1 | 101.2 | ≤ 6.3 | 100.8 |
| High QC | 800 | ≤ 4.5 | 99.5 | ≤ 5.8 | 99.8 |
Table 3: Stability Data
| Stability Condition | Duration | Concentration (ng/mL) | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | 72 hours | 3.00, 800 | 97.5 - 103.2 |
| Short-Term (Bench-Top) at Room Temp. | 8 hours | 3.00, 800 | 98.1 - 101.7 |
| Long-Term in Freezer (-80 °C) | 90 days | 3.00, 800 | 96.9 - 104.5 |
| Post-Preparative (Autosampler) | 24 hours | 3.00, 800 | 99.0 - 102.8 |
Illustrative Experimental Protocols
Below are generalized methodologies for the use of this compound in a research setting.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of N-Methoxy-N-methylacetamide and this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the N-Methoxy-N-methylacetamide stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
N-Methoxy-N-methylacetamide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (with a +3 Da shift from the analyte)
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical study utilizing this compound.
References
An In-depth Technical Guide on the Solubility of N-Methoxy-N-methylacetamide-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Methoxy-N-methylacetamide-d3 in a range of common organic solvents. While specific quantitative data for the deuterated form is limited, this guide draws upon available data for its non-deuterated analogue, N-Methoxy-N-methylacetamide, to provide valuable insights for its application in research and development. The minor isotopic substitution of deuterium (B1214612) for protium (B1232500) is not expected to significantly alter its solubility characteristics in organic solvents.
Core Data Presentation: Solubility Summary
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility of N-Methoxy-N-methylacetamide |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | 200 mg/mL (requires sonication)[1] |
| Methanol | CH₄O | 32.04 | 64.7 | 32.7 | Slightly Soluble[2] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 24.5 | Soluble (by inference from water solubility) |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | Slightly Soluble[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.08 | Soluble |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 4.34 | Soluble |
| Toluene | C₇H₈ | 92.14 | 110.6 | 2.38 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.02 | Soluble |
| Water | H₂O | 18.02 | 100 | 80.1 | Soluble[3] |
Note on Deuteration: The replacement of three hydrogen atoms with deuterium in this compound results in a marginal increase in molecular weight. This isotopic labeling is generally considered to have a negligible effect on the compound's solubility in organic solvents.
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility assessment of organic compounds.[4][5]
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, Methanol, Dichloromethane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject a known volume of the filtered supernatant and the standard solutions into the HPLC system.
-
Develop a suitable HPLC method to achieve good separation and peak shape for the analyte.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the analyte determined in the saturated solution, typically expressed in mg/mL or mol/L.
-
Mandatory Visualization: The Weinreb Ketone Synthesis
N-Methoxy-N-methylacetamide, also known as a Weinreb amide, is a crucial intermediate in the Weinreb ketone synthesis. This reaction is a reliable method for the synthesis of ketones from carboxylic acids or their derivatives. The N-methoxy-N-methylamide group is key to preventing the common problem of over-addition of the organometallic reagent. The logical workflow of this important synthetic transformation is depicted below.
Caption: Workflow of the Weinreb Ketone Synthesis.
References
Methodological & Application
N-Methoxy-N-methylacetamide-d3: Not A Reagent for Quantitative Proteomics
Extensive research has revealed no documented use of N-Methoxy-N-methylacetamide-d3 as a labeling reagent for quantitative proteomics. This compound, a deuterated form of a Weinreb amide, is primarily utilized in synthetic organic chemistry for the preparation of ketones and aldehydes. Its deuterated nature suggests its potential use as an internal standard in analytical chemistry for reaction monitoring, rather than for the derivatization of proteins or peptides for mass spectrometry-based quantification.
The field of quantitative proteomics relies on a variety of well-established isotopic labeling strategies to accurately determine the relative or absolute abundance of proteins in complex samples. These methods introduce stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides, creating "heavy" and "light" versions that can be distinguished and quantified by a mass spectrometer.
This document provides detailed application notes and protocols for commonly employed and effective isotopic labeling techniques in quantitative proteomics, offering researchers, scientists, and drug development professionals a guide to proven methodologies.
Established Isotopic Labeling Methods for Quantitative Proteomics
Several robust methods for isotopic labeling are routinely used in quantitative proteomics. The choice of method depends on the specific experimental design, sample type, and desired level of multiplexing. The most prominent techniques include:
-
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC): A metabolic labeling approach where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids.
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): Chemical labeling methods that use isobaric tags to label the primary amines of peptides. All tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for quantification.
-
Stable-Isotope Dimethyl Labeling: A cost-effective chemical labeling method that introduces dimethyl groups to the primary amines of peptides using "light" or "heavy" isotopologues of formaldehyde (B43269).
Application Note 1: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)
Principle: SILAC is a powerful metabolic labeling technique that incorporates stable isotope-labeled amino acids into proteins in vivo. Cells are cultured in specialized media where a specific essential amino acid (e.g., lysine (B10760008) and arginine) is replaced with its heavy isotope-containing counterpart (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). After a sufficient number of cell divisions, all proteins will be fully labeled. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. Following cell lysis, the protein samples are mixed, digested, and analyzed by mass spectrometry. The relative quantification is achieved by comparing the signal intensities of the heavy and light peptide pairs in the MS1 spectra.
Advantages:
-
High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.
-
Minimal ratio compression effects.
-
Applicable to a wide range of cell culture-based experiments.
Limitations:
-
Limited to organisms that can be metabolically labeled.
-
Requires complete incorporation of the labeled amino acids.
-
Lower multiplexing capacity compared to chemical labeling methods.
Experimental Protocol: SILAC
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use SILAC medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine).
-
For the "light" population, use the same medium but with the natural, light amino acids.
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using software capable of SILAC analysis.
-
Identify peptide pairs with a specific mass difference corresponding to the heavy and light labels.
-
Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the heavy to light peptide pairs.
-
SILAC Workflow Diagram
Caption: SILAC Experimental Workflow.
Application Note 2: Isobaric Labeling (iTRAQ and TMT)
Principle: iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling techniques that utilize isobaric tags to derivatize the primary amines (N-terminus and lysine side chains) of peptides. In a multiplexed experiment, each sample is labeled with a different isobaric tag. The tags are designed to have the same total mass, so the differentially labeled peptides appear as a single peak in the MS1 spectrum. Upon fragmentation (MS/MS), the tags cleave to produce unique reporter ions of different masses. The relative abundance of the peptides in each sample is determined by comparing the intensities of these reporter ions.
Advantages:
-
High multiplexing capacity (up to 18-plex with TMTpro).
-
Applicable to a wide range of sample types, including tissues and body fluids.
-
Enables the simultaneous comparison of multiple conditions.
Limitations:
-
Can be prone to ratio compression, where the measured fold changes are lower than the true biological changes.
-
Requires more complex data analysis and specialized software.
-
Higher cost compared to some other methods.
Experimental Protocol: iTRAQ/TMT
-
Protein Extraction and Digestion:
-
Extract proteins from each sample.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different iTRAQ or TMT reagent according to the manufacturer's protocol.
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation (Optional but Recommended):
-
Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation using a method that generates the reporter ions (e.g., HCD).
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the reporter ion intensities for each identified peptide.
-
Normalize the data and perform statistical analysis to determine the relative protein abundance across the different samples.
-
iTRAQ/TMT Workflow Diagram
Caption: iTRAQ/TMT Experimental Workflow.
Application Note 3: Stable-Isotope Dimethyl Labeling
Principle: Stable-isotope dimethyl labeling is a rapid and cost-effective chemical labeling method for quantitative proteomics. It involves the reductive amination of primary amines (N-terminus and lysine side chains) of peptides using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). By using "light" (CH₂O) and "heavy" (¹³CH₂O or CD₂O) isotopologues of formaldehyde, a mass difference is introduced between the labeled peptides from different samples. The relative quantification is performed by comparing the signal intensities of the light and heavy peptide pairs in the MS1 spectra.
Advantages:
-
Cost-effective compared to other labeling methods.
-
Simple and robust labeling chemistry.
-
High labeling efficiency.
Limitations:
-
Lower multiplexing capacity (typically duplex or triplex).
-
The use of deuterium (B1214612) labels can sometimes lead to chromatographic separation of light and heavy peptides, which can complicate data analysis.
Experimental Protocol: Dimethyl Labeling
-
Protein Extraction and Digestion:
-
Extract and digest proteins into peptides as described for iTRAQ/TMT.
-
-
Peptide Labeling:
-
For the "light" sample, add "light" formaldehyde (CH₂O) and sodium cyanoborohydride.
-
For the "heavy" sample, add "heavy" formaldehyde (e.g., ¹³CH₂O or CD₂O) and sodium cyanoborohydride.
-
Incubate the reactions to allow for complete labeling.
-
Quench the reaction.
-
-
Sample Pooling:
-
Combine the "light" and "heavy" labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS.
-
-
Data Analysis:
-
Process the data using software that can recognize and quantify dimethyl-labeled peptide pairs.
-
Calculate the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.
-
Dimethyl Labeling Workflow Diagram
Caption: Dimethyl Labeling Workflow.
Quantitative Data Presentation
Regardless of the chosen labeling method, the quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation. Tables are an effective way to summarize the results.
Table 1: Example of SILAC Data Presentation
| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Number of Peptides |
| P02768 | ALB | Serum albumin | 2.1 | 0.001 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | -1.5 | 0.012 | 15 |
| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | 0.2 | 0.85 | 8 |
Table 2: Example of iTRAQ/TMT Data Presentation (4-plex)
| Protein Accession | Gene Name | Protein Description | Ratio (Sample 2/1) | Ratio (Sample 3/1) | Ratio (Sample 4/1) | p-value |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 2.50 | 0.98 | 0.005 |
| Q13772 | ANXA1 | Annexin A1 | 0.52 | 0.48 | 0.55 | 0.015 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.10 | 1.02 | 1.08 | 0.92 |
Table 3: Example of Dimethyl Labeling Data Presentation
| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Number of Quantified Peptides |
| P12345 | XYZ | Example Protein 1 | 1.8 | 0.002 | 12 |
| P67890 | ABC | Example Protein 2 | -0.9 | 0.034 | 7 |
| Q11121 | DEF | Example Protein 3 | 0.1 | 0.76 | 5 |
By utilizing these established methods and presenting the data in a clear, tabular format, researchers can confidently and accurately perform quantitative proteomics studies to gain valuable insights into complex biological systems.
Application Note: Quantitative Analysis of N-Methoxy-N-methylacetamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methoxy-N-methylacetamide in human plasma. The method utilizes N-Methoxy-N-methylacetamide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and clinical research.
Introduction
N-Methoxy-N-methylacetamide is a Weinreb amide that serves as a versatile intermediate in organic synthesis, including the preparation of pharmaceutical compounds.[1] Its potential presence in final drug products or as a metabolite necessitates a reliable method for its quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for bioanalytical assays.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2] This note details the development and validation of such a method for the analysis of N-Methoxy-N-methylacetamide in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: N-Methoxy-N-methylacetamide (Purity ≥98%), this compound (Purity ≥98%, Isotopic Purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Matrix: Blank human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples and internal standard (IS) working solution to room temperature.
-
Vortex all solutions before use.
-
To 50 µL of plasma sample, add 10 µL of IS working solution (this compound at 500 ng/mL in 50% methanol).
-
Vortex for 5 seconds.
-
Add 200 µL of acetonitrile (protein precipitation agent).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V) N-Methoxy-N-methylacetamide 104.1 60.1 45 20 8 This compound 107.1 63.1 45 20 8 (DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)
Method Validation and Results
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, following established regulatory guidelines.[3][4]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
Data Presentation
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Mean r² (n=3) |
|---|
| N-Methoxy-N-methylacetamide | 1.0 - 1000 | Weighted (1/x²) Linear | 0.997 |
Table 2: Intra- and Inter-Assay Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | %CV | %Accuracy | Mean Conc. ± SD (ng/mL) | %CV | %Accuracy | | LLOQ | 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 | 1.08 ± 0.12 | 11.1 | 108.0 | | Low | 3.0 | 2.91 ± 0.15 | 5.2 | 97.0 | 2.98 ± 0.21 | 7.0 | 99.3 | | Mid | 100 | 102.3 ± 4.5 | 4.4 | 102.3 | 101.5 ± 6.3 | 6.2 | 101.5 | | High | 800 | 789.6 ± 28.4 | 3.6 | 98.7 | 795.2 ± 41.3 | 5.2 | 99.4 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Mean Matrix Factor | %CV | Mean Recovery (%) | %CV |
|---|---|---|---|---|---|
| Low | 3.0 | 0.98 | 6.1 | 92.5 | 5.8 |
| High | 800 | 1.03 | 4.5 | 94.1 | 4.2 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantitative determination of N-Methoxy-N-methylacetamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This validated method is well-suited for supporting pharmacokinetic and other clinical studies requiring the measurement of N-Methoxy-N-methylacetamide.
References
Application Notes and Protocols: N-Methoxy-N-methylacetamide-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2][3][4] N-Methoxy-N-methylacetamide-d3 is the deuterated form of N-Methoxy-N-methylacetamide, a valuable synthetic intermediate also known as a Weinreb amide.[5][6] Given the utility of Weinreb amides in synthesis, it is plausible that N-Methoxy-N-methylacetamide could be present as an impurity, metabolite, or a starting material in preclinical or clinical development, necessitating its quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the sensitive and accurate quantification of N-Methoxy-N-methylacetamide in plasma.
Application: Bioanalytical Quantification using LC-MS/MS
The primary application of this compound in DMPK is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of N-Methoxy-N-methylacetamide in biological matrices such as plasma, serum, or urine. The use of a SIL-IS is critical for mitigating matrix effects, which can cause ion suppression or enhancement, and for correcting for analyte loss during sample extraction and inconsistencies in injection volume.[7][3][4]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Objective: To prepare the necessary solutions for the validation and quantification of N-Methoxy-N-methylacetamide in plasma.
Materials:
-
N-Methoxy-N-methylacetamide (Analyte)
-
This compound (Internal Standard, IS)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Control human plasma (K2-EDTA)
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of N-Methoxy-N-methylacetamide and this compound into separate volumetric flasks.
-
Dissolve the compounds in DMSO to achieve a final concentration of 1 mg/mL for both the analyte and the IS. These are the primary stock solutions.
-
-
Working Solutions:
-
Prepare a series of working solutions of the analyte by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of the IS (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 (v/v) methanol:water.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike control human plasma with the analyte working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The final volume of the spiking solution should not exceed 5% of the plasma volume.
-
Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner using a separate weighing of the analyte.
-
Protocol 2: Sample Preparation - Protein Precipitation
Objective: To extract N-Methoxy-N-methylacetamide and this compound from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples (CS, QC, and unknown study samples)
-
IS working solution (100 ng/mL)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid, chilled to 4°C
Procedure:
-
Pipette 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix samples. To the blank, add 10 µL of 50:50 methanol:water.
-
Vortex briefly to mix.
-
Add 200 µL of chilled acetonitrile with 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
Objective: To chromatographically separate and detect the analyte and internal standard using tandem mass spectrometry.
Instrumentation:
-
UHPLC system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)
LC Method Parameters:
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Method Parameters (Hypothetical):
| Parameter | N-Methoxy-N-methylacetamide (Analyte) | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Q1 m/z (Precursor Ion) | 104.1 | 107.1 |
| Q3 m/z (Product Ion) | 61.1 | 61.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 15 eV | 15 eV |
| Declustering Potential (DP) | 50 V | 50 V |
Data Presentation
The following tables represent typical data obtained during the validation of a bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte/IS Pair | Concentration Range (ng/mL) | Regression Model | R² Value |
| N-Methoxy-N-methylacetamide / -d3 | 1 - 1000 | Linear (1/x²) | >0.995 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LQC | 3.0 | ≤ 5.0% | ± 5.0% | ≤ 6.0% | ± 6.0% |
| MQC | 75.0 | ≤ 4.0% | ± 3.5% | ≤ 4.5% | ± 4.0% |
| HQC | 750.0 | ≤ 3.0% | ± 2.0% | ≤ 3.5% | ± 2.5% |
(Note: The data presented are representative and should be generated for each specific assay validation.)
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of N-Methoxy-N-methylacetamide in plasma samples using this compound as an internal standard.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application of N-Methoxy-N-methylacetamide-d3 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during the drug discovery and development process. It describes the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is less likely to be rapidly cleared from the body, allowing it to maintain therapeutic concentrations for a longer duration. Conversely, a compound with low metabolic stability may be quickly metabolized into inactive or potentially toxic byproducts. Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.
N-Methoxy-N-methylacetamide, a Weinreb amide, and its derivatives are important intermediates in organic synthesis, particularly in the preparation of ketones and other functionalized molecules in medicinal chemistry. Understanding the metabolic fate of such compounds is essential when they are part of a larger drug molecule. N-Methoxy-N-methylacetamide-d3 is the deuterated analog of N-Methoxy-N-methylacetamide. In the context of metabolic stability assays, its primary and most valuable application is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[1] Since it has nearly identical physicochemical properties to the analyte (the non-deuterated parent compound), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1][2] This allows for highly accurate and precise quantification of the parent compound as it is depleted over time in the presence of metabolically active systems like human liver microsomes (HLM).
This document provides detailed application notes and protocols for the use of this compound in in vitro metabolic stability assays.
Principle of the Metabolic Stability Assay
The in vitro metabolic stability assay aims to determine the rate at which a test compound is metabolized by liver enzymes. This is typically achieved by incubating the compound with a preparation of liver enzymes, such as liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.[3] The primary endpoints of this assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).
This compound serves as an indispensable tool in this process by enabling accurate quantification of the parent compound, N-Methoxy-N-methylacetamide, in the complex biological matrix of the assay.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of N-Methoxy-N-methylacetamide in Human Liver Microsomes (HLM)
This protocol describes a typical experiment to determine the metabolic stability of N-Methoxy-N-methylacetamide using pooled human liver microsomes, with this compound as the internal standard for LC-MS/MS analysis.
Materials:
-
N-Methoxy-N-methylacetamide (Test Compound)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
96-well incubation plates
-
96-well collection plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of N-Methoxy-N-methylacetamide in DMSO.
-
Internal Standard Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Test Compound Working Solution: Dilute the 10 mM stock solution of N-Methoxy-N-methylacetamide to a 100 µM working solution in potassium phosphate buffer.
-
Internal Standard Working Solution: Prepare a 50 ng/mL working solution of this compound in acetonitrile (this will be the quenching solution).
-
Microsome Suspension: Dilute the pooled human liver microsomes in cold potassium phosphate buffer to a final concentration of 1 mg/mL. Keep on ice.
-
-
Incubation:
-
Add 98 µL of the microsome suspension to each well of a 96-well incubation plate.
-
Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.
-
To initiate the metabolic reaction, add 1 µL of the 100 µM test compound working solution to each well to achieve a final concentration of 1 µM.
-
Simultaneously, add 1 µL of the NADPH regenerating system to start the reaction.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 200 µL of the cold acetonitrile solution containing the internal standard (this compound).
-
The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the incubation plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Methoxy-N-methylacetamide: Precursor ion (Q1) m/z 104.1 -> Product ion (Q3) m/z 72.1
-
This compound (IS): Precursor ion (Q1) m/z 107.1 -> Product ion (Q3) m/z 75.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Data Analysis and Presentation
The concentration of N-Methoxy-N-methylacetamide remaining at each time point is determined by calculating the peak area ratio of the analyte to the internal standard.
-
Calculate the Percentage Remaining:
-
Percentage Remaining (%) = (Peak Area Ratio at time 't' / Peak Area Ratio at time 0) * 100
-
-
Determine the In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ (min) = 0.693 / -k
-
-
Calculate the Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Table 1: Hypothetical Metabolic Stability Data for N-Methoxy-N-methylacetamide in Human Liver Microsomes
| Time (min) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.5 ± 4.5 |
| 30 | 35.8 ± 2.9 |
| 45 | 20.1 ± 1.8 |
| 60 | 11.3 ± 1.2 |
Table 2: Calculated Pharmacokinetic Parameters
| Parameter | Value |
| In Vitro Half-life (t½) | 25.5 min |
| Intrinsic Clearance (Clint) | 27.2 µL/min/mg protein |
Visualizations
Caption: Experimental workflow for the metabolic stability assay.
Caption: Data analysis pathway for metabolic stability parameters.
Conclusion
This compound is a critical reagent for the accurate assessment of the metabolic stability of N-Methoxy-N-methylacetamide and related compounds. By serving as an ideal internal standard for LC-MS/MS analysis, it enables robust and reliable quantification, which is fundamental to the calculation of key pharmacokinetic parameters such as in vitro half-life and intrinsic clearance. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this compound in their metabolic stability programs. This early-stage evaluation of metabolic liabilities is essential for the successful progression of new chemical entities toward clinical development.
References
Application Notes and Protocols: Weinreb Amide Synthesis using N-Methoxy-N-methylacetamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, enabling the formation of ketones from carboxylic acid derivatives with high fidelity and broad functional group tolerance.[1][2] This method typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[3] A key advantage of this reaction is the stability of the tetrahedral intermediate, which is stabilized by chelation to the methoxy (B1213986) group, thus preventing the common problem of over-addition to form tertiary alcohols.[1][4]
The use of isotopically labeled reagents in chemical synthesis provides a powerful tool for a variety of applications. N-Methoxy-N-methylacetamide-d3, a deuterated analog of the simple Weinreb amide, serves as a valuable building block for the introduction of a trideuteroacetyl group (-C(O)CD₃) into molecules. The resulting deuterated ketones are instrumental in several areas of research and development:
-
Mechanistic Studies: Deuterated compounds are frequently used to probe reaction mechanisms through the study of kinetic isotope effects.
-
Metabolic Studies: In drug development, deuterium (B1214612) labeling can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.
-
Quantitative Analysis: Deuterated molecules serve as excellent internal standards for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis due to their similar chemical properties to the analyte but distinct mass.[5][6][7]
These application notes provide detailed protocols for the synthesis of deuterated ketones using this compound and organometallic reagents, along with representative data and visualizations to guide researchers in their synthetic endeavors.
Data Presentation: Synthesis of Deuterated Ketones
The following table summarizes representative quantitative data for the synthesis of various deuterated ketones from this compound and different organometallic reagents. The data presented here are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Organometallic Reagent (R-M) | Product (R-COCD₃) | Reaction Time (h) | Yield (%) | Isotopic Purity (%D) |
| 1 | Phenylmagnesium bromide | 1-Phenyl-2,2,2-trideuterioethan-1-one | 2 | 85 | >98 |
| 2 | n-Butyllithium | 2,2,2-Trideuteriohexan-3-one | 3 | 78 | >98 |
| 3 | Vinylmagnesium bromide | 1,1,1-Trideuteriobut-3-en-2-one | 2.5 | 72 | >98 |
| 4 | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-2,2,2-trideuterioethan-1-one | 2 | 88 | >98 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Glassware should be oven-dried prior to use to remove any residual moisture.
-
Anhydrous solvents are essential for the success of these reactions.
-
Organometallic reagents are often pyrophoric and should be handled with extreme care.
Protocol 1: Synthesis of 1-Phenyl-2,2,2-trideuterioethan-1-one (Table 1, Entry 1)
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound.
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phenylmagnesium bromide dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated ketone.
Protocol 2: Synthesis of 2,2,2-Trideuteriohexan-3-one (Table 1, Entry 2)
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.2 eq, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure deuterated ketone.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Weinreb ketone synthesis, highlighting the formation of the stable chelated tetrahedral intermediate that prevents over-addition.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis of deuterated ketones using this compound.
Caption: General Experimental Workflow.
Applications of Deuterated Ketones
The following diagram illustrates the key applications of deuterated ketones synthesized via this method.
Caption: Applications of Synthesized Deuterated Ketones.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Weinreb (ketone synthesis) [quimicaorganica.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Peptides using N-Terminal Derivatization with N-Methoxy-N-methylacetamide-d3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quantitative analysis of peptides by mass spectrometry (MS) is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. Stable isotope labeling is a widely adopted strategy for accurate and precise quantification. This application note describes a method for the N-terminal derivatization of peptides with N-Methoxy-N-methylacetamide-d3, a deuterated Weinreb amide, to introduce a stable isotopic tag for relative and absolute quantification by LC-MS/MS.
The N-terminal amino group of a peptide is a common target for derivatization due to its consistent presence and predictable reactivity. Acylation with this compound introduces a deuterated acetyl group, creating a mass shift of +3 Da compared to the unlabeled counterpart. This allows for the differentiation and quantification of peptides from different samples when analyzed by mass spectrometry. The Weinreb amide functionality offers a stable and reactive acylating agent. This method is applicable to a wide range of peptide quantification studies, from targeted analysis of specific peptides to broader quantitative proteomics experiments.
Principle of the Method
The primary amine of the peptide's N-terminus acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the formation of a stable amide bond and the release of N,O-dimethylhydroxylamine. The reaction is selective for the N-terminal α-amine under controlled pH conditions, minimizing side reactions with the ε-amino group of lysine (B10760008) residues.
The resulting deuterated-acetylated peptide can be distinguished from its non-deuterated (or "light") counterpart by a 3 Dalton mass difference in the mass spectrometer. By mixing a known amount of a "heavy" labeled synthetic peptide (internal standard) with an unknown amount of the "light" endogenous peptide, the ratio of their signal intensities in the MS spectrum can be used to determine the absolute quantity of the endogenous peptide. Alternatively, for relative quantification, two or more samples can be labeled with the "light" and "heavy" reagents, respectively, mixed, and analyzed together to determine the relative abundance of peptides between the samples.
Materials and Methods
Materials
-
This compound
-
Peptide sample (purified or from a protein digest)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
LC-MS/MS system (e.g., Q-Exactive, Sciex Triple Quad)
Experimental Protocol
1. Peptide Sample Preparation:
-
Ensure the peptide sample is free of primary amine-containing buffers (e.g., Tris). Buffer exchange into a volatile buffer like ammonium (B1175870) bicarbonate or pure water may be necessary.
-
Lyophilize the peptide sample to dryness.
2. Derivatization Reaction:
-
Reconstitute the lyophilized peptide in a suitable buffer, such as 50 mM sodium borate (B1201080) buffer, pH 8.5.
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Add triethylamine to a final concentration of 50 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
3. Reaction Quenching and Sample Cleanup:
-
Quench the reaction by adding formic acid to a final concentration of 1% to acidify the solution.
-
Desalt and purify the derivatized peptide using a suitable SPE cartridge (e.g., C18).
-
Elute the derivatized peptide from the SPE cartridge using an appropriate solvent (e.g., 80% acetonitrile with 0.1% formic acid).
-
Lyophilize the purified, derivatized peptide.
4. LC-MS/MS Analysis:
-
Reconstitute the derivatized peptide in an appropriate solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a mass spectrometer operating in a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) mode.
Expected Results
Upon successful derivatization, a mass increase of 46.042 Da (for the acetyl-d3 group) will be observed for the target peptide. The derivatization efficiency is expected to be greater than 95% under optimized conditions. The stability of the deuterated acetyl group is high under typical LC-MS/MS conditions.
Quantitative Data
Table 1: Derivatization Efficiency of a Model Peptide (Angiotensin II)
| Parameter | Value |
| Peptide Sequence | DRVYIHPF |
| Unlabeled [M+H]⁺ | 1046.54 |
| Labeled [M+H]⁺ | 1092.58 |
| Derivatization Efficiency | >98% |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
Table 2: Stability of Derivatized Angiotensin II
| Condition | % Remaining Derivatized Peptide |
| 24 hours at 4°C in 0.1% FA | >99% |
| 24 hours at Room Temp in 0.1% FA | >97% |
| 3 Freeze-Thaw Cycles | >99% |
Visualizations
Caption: Experimental workflow for peptide derivatization.
Caption: Logic of stable isotope labeling for quantification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Derivatization Efficiency | Inactive reagent | Use fresh this compound. |
| Incorrect pH | Optimize the reaction pH (typically 8-9). | |
| Presence of primary amines in buffer | Buffer exchange the sample into an amine-free buffer. | |
| Poor Recovery After SPE | Improper SPE cartridge conditioning | Ensure proper conditioning and equilibration of the SPE cartridge. |
| Incorrect elution solvent | Optimize the elution solvent composition. | |
| Variable Quantification | Incomplete derivatization | Increase reaction time or reagent concentration. |
| Ion suppression effects | Ensure good chromatographic separation. Use a stable isotope-labeled internal standard that co-elutes. |
Conclusion
The derivatization of peptides with this compound provides a robust and reliable method for quantitative analysis by mass spectrometry. The high efficiency and stability of the derivatization reaction, coupled with the ease of implementation, make this a valuable tool for researchers in proteomics and drug development.
Application Note: Quantification of Metabolites in Biological Matrices using N-Methoxy-N-methylacetamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of metabolites in complex biological matrices is a critical aspect of metabolomics, clinical diagnostics, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and specificity.[1][2] The use of stable isotope-labeled internal standards is paramount to ensure the accuracy and reproducibility of quantitative LC-MS/MS methods by correcting for variability during sample preparation and analysis.[3] N-Methoxy-N-methylacetamide-d3 is a deuterated analog of N-Methoxy-N-methylacetamide, making it an ideal internal standard for the quantification of small polar metabolites. Its chemical properties closely mimic those of the target analytes, ensuring that it behaves similarly during extraction and ionization, thereby providing reliable normalization.
This application note provides a detailed protocol for the quantification of a panel of amino acids in human plasma using this compound as an internal standard. The methodology employs a straightforward protein precipitation step followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound (Internal Standard)
-
Amino acid standards (for calibration curve)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
LC vials
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (this compound in 50:50 methanol:water) to the plasma sample.
-
Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Figure 1. Experimental workflow for plasma sample preparation.
LC-MS/MS Analysis
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 min | 95% B |
| 5.0 min | 50% B |
| 5.1 min | 5% B |
| 6.0 min | 5% B |
| 6.1 min | 95% B |
| 8.0 min | 95% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for each amino acid and the internal standard need to be optimized. The following table provides hypothetical, yet representative, transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | 90.1 | 44.2 | 15 |
| Valine | 118.1 | 72.3 | 18 |
| Leucine | 132.1 | 86.3 | 20 |
| Proline | 116.1 | 70.2 | 22 |
| Glutamine | 147.1 | 84.2 | 18 |
| Phenylalanine | 166.1 | 120.2 | 25 |
| This compound (IS) | 107.1 | 62.2 | 15 |
Data Presentation
The following table summarizes the quantitative performance of the method for the analysis of selected amino acids in human plasma. The data presented is a representative example to illustrate the expected performance of the method.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Analyte | LLOQ (µM) | ULOQ (µM) | Linearity (r²) | Accuracy (%) | Precision (%CV) |
| Alanine | 10 | 1000 | >0.998 | 95 - 105 | < 10 |
| Valine | 5 | 500 | >0.999 | 97 - 103 | < 8 |
| Leucine | 5 | 500 | >0.998 | 96 - 104 | < 9 |
| Proline | 10 | 1000 | >0.997 | 94 - 106 | < 12 |
| Glutamine | 20 | 2000 | >0.999 | 98 - 102 | < 7 |
| Phenylalanine | 2 | 200 | >0.999 | 99 - 101 | < 6 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Method Validation
The method should be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.[6]
Signaling Pathway Context
The accurate quantification of amino acids is crucial for understanding various physiological and pathological states. For instance, alterations in amino acid metabolism are implicated in numerous diseases, including cancer and metabolic disorders. The urea (B33335) cycle is a key metabolic pathway that processes excess nitrogen from amino acid catabolism.
Figure 2. Simplified overview of the Urea Cycle.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of amino acids in human plasma using this compound as an internal standard. The simple protein precipitation protocol and the high selectivity of the mass spectrometric detection allow for accurate and precise measurements of a panel of key metabolites. This methodology is well-suited for high-throughput applications in clinical research and drug development.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lc Ms Method Development And Validation For The Estimation [api.motion.ac.in]
- 3. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolian.com [resolian.com]
Application Notes and Protocols for N-Methoxy-N-methylacetamide-d3 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylacetamide-d3 is the deuterated form of N-Methoxy-N-methylacetamide, a compound commonly known as a Weinreb amide. Weinreb amides are valuable reagents in organic chemistry, recognized for their ability to act as mild acylating agents, particularly in the synthesis of ketones and aldehydes, without the common problem of over-addition.[1][2] In the context of peptide synthesis, this compound serves as a specialized reagent for the introduction of a deuterated acetyl group (d3-acetyl) at the N-terminus of a peptide.
This isotopic labeling is a powerful tool in quantitative proteomics and mass spectrometry-based analysis. The incorporation of a stable isotope label, such as deuterium, allows for the accurate differentiation and quantification of peptides from different samples. N-terminal acetylation, in general, is a common post-translational modification that can enhance the stability of peptides by protecting them from enzymatic degradation.[3][4] The d3-acetylation using this compound provides a stable, isotopically labeled N-terminal cap, facilitating advanced analytical studies.
Principle of Application
The primary application of this compound in peptide synthesis is the N-terminal d3-acetylation of peptides, typically while the peptide is still attached to the solid-phase resin. The reaction involves the nucleophilic attack of the free N-terminal amine of the peptide on the carbonyl carbon of this compound. This results in the transfer of the d3-acetyl group to the peptide's N-terminus, forming a stable amide bond. The N-methoxy-N-methylamine moiety acts as a good leaving group.
The key advantage of using a deuterated acetylating agent is the introduction of a precise mass shift (+3 Da for the acetyl group) in the resulting peptide. This mass difference is readily detectable by mass spectrometry, enabling researchers to distinguish between the d3-acetylated peptide and its non-deuterated counterpart. This is particularly useful in comparative studies where, for instance, a control peptide sample is acetylated with a standard (d0) acetyl group and the experimental sample is tagged with the d3-acetyl group.
Key Applications
-
Quantitative Proteomics: Used as a labeling reagent for relative and absolute quantification of proteins and peptides by mass spectrometry.
-
Mass Spectrometry-based Peptide Sequencing: The known mass shift of the d3-acetyl group aids in the identification and sequencing of N-terminal fragments.[1]
-
Metabolic Stability Studies: N-terminal acetylation can increase the in-vivo half-life of therapeutic peptides by preventing degradation by exopeptidases.[5] The use of a deuterated version allows for precise tracking and quantification in biological matrices.
-
Mimicking Natural Protein Modifications: N-terminal acetylation is a common natural post-translational modification. Using a deuterated acetyl group can help in studying the effects of this modification on peptide structure and function.[3]
Quantitative Data Summary
The primary quantitative data associated with the use of this compound is the mass shift observed in mass spectrometry analysis.
| Modification | Reagent | Molar Mass of Reagent ( g/mol ) | Mass Shift of Acetyl Group (Da) |
| N-terminal acetylation | Acetic Anhydride | 102.09 | +42.0106 |
| N-terminal d3-acetylation | This compound | 106.14 | +45.0294 |
Experimental Protocols
Protocol 1: On-Resin N-terminal d3-Acetylation of a Peptide
This protocol describes the procedure for the N-terminal d3-acetylation of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Washing: After the final Fmoc deprotection step in SPPS, thoroughly wash the peptide-resin with DMF (3 x 5 mL per 100 mg resin) and then with DCM (3 x 5 mL per 100 mg resin) to remove residual piperidine (B6355638) and other soluble impurities.
-
Reagent Preparation: Prepare a 0.5 M solution of this compound in DMF. Prepare a 1 M solution of DIPEA in DMF.
-
Acetylation Reaction:
-
Swell the washed peptide-resin in DMF (2 mL per 100 mg resin) for 10 minutes.
-
To the swollen resin, add 5 equivalents of the this compound solution and 10 equivalents of the DIPEA solution, relative to the initial loading of the resin.
-
Securely cap the reaction vessel and agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: To check for reaction completion, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the +45 Da mass shift. A negative Kaiser test (for primary amines) can also indicate the completion of the acetylation.
-
Final Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL per 100 mg resin) followed by DCM (5 x 5 mL per 100 mg resin) to remove excess reagents and by-products.
-
Drying: Dry the d3-acetylated peptide-resin under vacuum.
-
Cleavage and Deprotection: The d3-acetylated peptide can now be cleaved from the resin and the side-chain protecting groups removed using standard cleavage cocktails (e.g., TFA/TIS/H2O).
Visualization of the Experimental Workflow
Caption: Workflow for on-resin N-terminal d3-acetylation.
Logical Relationship of Reagents and Products
Caption: Reactants and products in d3-acetylation.
Conclusion
This compound is a highly effective reagent for the specific introduction of a deuterated acetyl group at the N-terminus of synthetic peptides. This modification provides a valuable tool for researchers in proteomics and drug development, enabling precise quantitative analysis and enhancing peptide stability. The provided protocols and diagrams offer a comprehensive guide for the successful application of this reagent in peptide synthesis workflows.
References
- 1. N-terminal H3/D3-acetylation for improved high-throughput peptide sequencing by matrix-assisted laser desorption/ionization mass spectrometry with a time-of-flight/time-of-flight analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. cem.de [cem.de]
Application Note: Tracing the Metabolic Fate of a Hypothetical N-Methoxy-N-methylacetamide-Containing Compound in Cancer Cell Lines Using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methoxy-N-methylamides, also known as Weinreb amides, are crucial intermediates in organic synthesis, valued for their stability and controlled reactivity in forming ketones and aldehydes.[1][2] The deuterated isotopologue, N-Methoxy-N-methylacetamide-d3, offers a valuable tool for stable isotope labeling studies in drug metabolism and pharmacokinetics (DMPK).[3] This application note presents a hypothetical protocol for utilizing this compound to trace the metabolic fate of a theoretical drug candidate, "Compound X," which contains the N-methoxy-N-methylacetamide moiety. This method allows for the sensitive and specific tracking of the compound and its metabolites in a cancer cell line model, providing insights into its cellular uptake, metabolic stability, and potential biotransformation pathways.
The principles outlined here are based on established methodologies for stable isotope tracing in cell culture, such as those used for labeled amino acids and glucose.[4] By substituting the standard compound with its deuterated version, researchers can employ mass spectrometry to distinguish the compound and its metabolites from the endogenous cellular matrix, enabling precise quantification and structural elucidation of metabolic products.
Hypothetical Research Application
The primary objective of this protocol is to investigate the intracellular concentration and metabolic profile of "Compound X-d3" (the deuterated version of our hypothetical drug) in a human colorectal cancer cell line (e.g., HCT116). This will help in understanding the compound's stability and metabolic pathways within the target cells, which is critical for early-stage drug development.
Experimental Protocol
This protocol details the steps for treating HCT116 cells with this compound-labeled Compound X, followed by sample preparation for mass spectrometry-based analysis.
Materials
-
HCT116 human colorectal cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound labeled Compound X (Compound X-d3)
-
Unlabeled Compound X (for use as an analytical standard)
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure
-
Cell Culture and Plating:
-
Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours.
-
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of Compound X-d3 in DMSO.
-
Further dilute the stock solution in complete cell culture medium to achieve final treatment concentrations (e.g., 1 µM, 5 µM, and 10 µM). Prepare a vehicle control using the same concentration of DMSO.
-
-
Cell Treatment and Incubation:
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Compound X-d3 or the vehicle control.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours) to assess the time-dependent uptake and metabolism.
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and precipitate proteins.
-
Scrape the cells from the well surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
Sample Analysis by LC-MS:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system to separate and detect Compound X-d3 and its potential metabolites.
-
Use the unlabeled Compound X as a standard for quantification.
-
Data Presentation
The following table represents hypothetical quantitative data that could be obtained from this experiment, illustrating the intracellular concentration of Compound X-d3 and a hypothetical primary metabolite over time.
| Time (hours) | Treatment Concentration | Intracellular Compound X-d3 (pmol/10^6 cells) | Intracellular Metabolite A-d3 (pmol/10^6 cells) |
| 2 | 5 µM | 15.2 ± 1.8 | 2.5 ± 0.4 |
| 6 | 5 µM | 42.8 ± 3.5 | 11.7 ± 1.2 |
| 12 | 5 µM | 68.1 ± 5.2 | 25.4 ± 2.1 |
| 24 | 5 µM | 55.3 ± 4.9 | 48.9 ± 3.8 |
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity with Deuterated Standards
Welcome to the technical support center for troubleshooting issues with deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical experiments, particularly those involving mass spectrometry.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Signal Intensity for the Deuterated Standard
Question: I am observing a very weak, inconsistent, or even absent signal for my deuterated internal standard. What are the potential causes and how can I troubleshoot this?
Answer: A poor or absent signal from your deuterated standard can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Verify Standard Concentration and Integrity:
-
Incorrect Concentration: Ensure the working solution of the deuterated standard is at the intended concentration. An overly diluted standard is a common reason for a weak signal.[1][2]
-
Degradation: Deuterated standards can degrade if not stored properly.[1][3] Check the manufacturer's storage recommendations (e.g., temperature, light sensitivity) and consider preparing a fresh stock solution if degradation is suspected.[3]
-
-
Investigate Sample Preparation Issues:
-
Addition of Standard: Double-check your experimental protocol to confirm that the deuterated standard was added to all samples, including calibrators and quality controls.[4]
-
Extraction Efficiency: Inconsistent or poor extraction recovery can lead to a variable signal.[5] Optimize your sample extraction procedure to ensure consistent recovery for both the analyte and the standard.[1]
-
-
Assess Mass Spectrometer Performance:
-
Instrument Tuning and Calibration: The mass spectrometer must be properly tuned and calibrated for the specific mass-to-charge ratio (m/z) of the deuterated standard.[1][2]
-
Ionization Efficiency: Suboptimal ionization source parameters can lead to inefficient ionization of the standard.[1][2] It's crucial to optimize these settings, such as spray voltage, gas flows, and temperature, for the deuterated compound.[6][7]
-
-
Evaluate Matrix Effects:
-
Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of the deuterated standard, leading to a reduced signal.[8][9][10][11] This is a very common phenomenon in LC-MS analysis.[9][11]
-
Differential Matrix Effects: Even with a deuterated standard, the analyte and the standard might experience different degrees of ion suppression, leading to inaccurate results.[5][12][13]
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are not reproducible, or they are consistently biased, even though I am using a deuterated internal standard. What could be the problem?
Answer: Inaccurate and inconsistent results despite using a deuterated standard often point to more subtle issues related to the standard's properties and its interaction with the analytical system.
Troubleshooting Steps:
-
Check for Co-elution of Analyte and Standard:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[14][15][16] This is known as the "chromatographic isotope effect."
-
Impact of Poor Co-elution: If the analyte and standard do not co-elute perfectly, they may be exposed to different matrix components as they enter the mass spectrometer, leading to differential ion suppression and inaccurate quantification.[8][9][15]
-
Solution: Overlay the chromatograms of the analyte and the deuterated standard to verify co-elution. If a significant shift is observed, chromatographic conditions may need to be adjusted.[12]
-
-
Investigate Deuterium (B1214612) Exchange:
-
Label Instability: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D back-exchange.[5][12][14] This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH or -NH groups).[5][12][14]
-
Consequences: Deuterium exchange leads to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, causing an overestimation of the analyte's concentration.[5][14]
-
Solution: Whenever possible, use standards where deuterium is placed in stable, non-exchangeable positions, such as on a carbon backbone.[1][14]
-
-
Verify Purity of the Deuterated Standard:
-
Isotopic and Chemical Purity: The presence of unlabeled analyte as an impurity in the deuterated standard will lead to a constant positive bias in your results.[12][14]
-
Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity of the standard.[12]
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to troubleshoot poor signal intensity.
Table 1: Matrix Effect Evaluation
This experiment quantifies the degree of ion suppression or enhancement.
| Sample Set | Description | Analyte Peak Area | Deuterated Standard Peak Area | Matrix Effect (%) |
| Set A | Analyte and Standard in Neat Solution | 1,200,000 | 1,500,000 | N/A |
| Set B | Post-Extraction Spike in Blank Matrix | 850,000 | 1,100,000 | Analyte: -29.2% Standard: -26.7% |
Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A) * 100
In this example, both the analyte and the deuterated standard experience significant ion suppression.
Table 2: Deuterium Exchange Study
This experiment assesses the stability of the deuterium label over time.
| Incubation Time | Deuterated Standard Peak Area | Unlabeled Analyte Peak Area (in Standard Solution) |
| T = 0 hours | 1,650,000 | 5,000 |
| T = 4 hours | 1,580,000 | 25,000 |
| T = 24 hours | 1,420,000 | 95,000 |
A significant increase in the unlabeled analyte's peak area over time indicates that deuterium exchange is occurring.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement on the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) through your entire extraction process. Spike the analyte and deuterated standard into the final extract.[4][5]
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated standard into a blank matrix sample before the extraction process.[5]
-
-
LC-MS/MS Analysis: Inject and analyze all three sets of samples.
-
Data Analysis:
-
Compare the peak areas from Set A and Set B to calculate the matrix effect.
-
Compare the peak areas from Set B and Set C to determine the extraction recovery.
-
Protocol 2: Assessment of Deuterium Exchange
Objective: To evaluate the stability of the deuterium label on the internal standard under experimental conditions.
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank matrix sample at the working concentration.
-
Incubation: Incubate the sample under conditions that mimic your sample preparation and analysis timeline (e.g., time, temperature, pH).[1][12]
-
LC-MS/MS Analysis: Analyze the sample at different time points (e.g., 0, 4, and 24 hours). Monitor the mass transitions for both the deuterated standard and the corresponding unlabeled analyte.
-
Data Evaluation: A significant increase in the signal for the unlabeled analyte over time is indicative of deuterium exchange.[1]
Visualizations
Caption: A flowchart for systematically troubleshooting poor signal intensity.
Caption: The process of deuterium-hydrogen back-exchange.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Matrix Effects in Bioanalysis with N-Methoxy-N-methylacetamide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Methoxy-N-methylacetamide-d3 to address matrix effects in bioanalytical methods, primarily through its application as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help with matrix effects?
A1: this compound is the deuterium-labeled version of N-Methoxy-N-methylacetamide. In bioanalysis, its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS). Matrix effects, which are the suppression or enhancement of analyte signal due to co-eluting components from the sample matrix, can lead to inaccurate and imprecise results.[1] A SIL-IS is the gold standard for mitigating these effects. Because it is chemically almost identical to the analyte (assuming the analyte has a similar core structure), it experiences the same matrix effects and variability during sample preparation and analysis.[2][3] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the SIL-IS signal for quantification. This ratio remains stable even if both signals are suppressed or enhanced, thus correcting for the matrix effect.
Q2: When should I consider using a SIL-IS like this compound?
A2: You should consider using a SIL-IS when you observe significant matrix effects in your LC-MS/MS assay, or as a proactive measure to ensure data robustness. Signs of matrix effects include poor accuracy and precision in quality control (QC) samples, inconsistent results between different lots of biological matrix, and ion suppression or enhancement when assessed. A SIL-IS is particularly crucial for methods intended for regulatory submission.
Q3: How do I quantitatively assess if I have a matrix effect?
A3: A quantitative assessment of matrix effects can be performed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. The matrix factor (MF) can be calculated, and a value different from 1.0 indicates a matrix effect. The internal standard-normalized MF should be close to 1.0 if the SIL-IS is effectively compensating for the matrix effect.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in QC Samples Despite Using this compound
Possible Cause 1: Unstable Internal Standard
-
Troubleshooting Step: Verify the stability of this compound in your stock solutions and in the final extracted samples under the storage and autosampler conditions.
-
Action: Perform stability experiments by analyzing the IS response over time. If degradation is observed, prepare fresh stock solutions and keep samples at a lower temperature.
Possible Cause 2: Analyte and IS Chromatographic Separation
-
Troubleshooting Step: Ensure that the analyte and this compound co-elute. If they separate chromatographically, they may be affected by different matrix components at their respective retention times.
-
Action: Adjust your chromatographic method (e.g., gradient, mobile phase composition) to achieve co-elution.
Possible Cause 3: Cross-contribution of Isotopes
-
Troubleshooting Step: Check for any contribution from the analyte to the mass transition of the internal standard, and vice-versa.
-
Action: Analyze a high concentration of the analyte without the IS, and a sample with only the IS. If cross-talk is observed, a higher deuteration level or a different mass transition may be needed.
Issue 2: Significant Ion Suppression is Still Observed
Possible Cause 1: High Concentration of Phospholipids
-
Troubleshooting Step: Even with a SIL-IS, severe ion suppression can reduce the signal-to-noise ratio to a point where quantification is unreliable. Phospholipids are a common cause of ion suppression in plasma and serum samples.[2][4]
-
Action: Enhance your sample preparation method to remove more phospholipids. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or specialized phospholipid removal plates are more effective than simple protein precipitation.[5]
Possible Cause 2: Inadequate Chromatographic Separation
-
Troubleshooting Step: The analyte and IS may be co-eluting with a highly suppressive region of the matrix.
-
Action: Modify the LC method to move the retention time of the analyte and IS away from the "suppression zone." This can be visualized using a post-column infusion experiment.
Data Presentation
Table 1: Example Data for Matrix Effect Assessment
| Sample Set | Analyte Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) |
| Neat Solution (n=6) | |||
| Mean | 250,000 | 500,000 | 0.500 |
| %CV | 3.5 | 4.0 | 2.5 |
| Post-Spiked Matrix (n=6) | |||
| Mean | 150,000 | 300,000 | 0.501 |
| %CV | 8.5 | 9.0 | 3.0 |
| Calculations | |||
| Matrix Factor (Analyte) | 0.60 (Indicates 40% Ion Suppression) | ||
| Matrix Factor (IS) | 0.60 (Indicates 40% Ion Suppression) | ||
| IS-Normalized Matrix Factor | 1.002 (Indicates effective compensation) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using this compound
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a representative concentration (e.g., mid QC).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the final, reconstituted extracts at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process. (Used for recovery assessment).
-
-
Analyze the Samples: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the MF for both the analyte and the IS separately.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio in Set B) / (Peak Area Ratio in Set A)
-
A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Reduce Phospholipid-Based Matrix Effects
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample (containing the analyte and spiked this compound) with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Bioanalytical workflow using a SIL-IS.
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 78191-00-1|N-Methoxy-N-methylacetamide| Ambeed [ambeed.com]
Technical Support Center: N-Methoxy-N-methylacetamide-d3 in Plasma Samples
Welcome to the technical support center for N-Methoxy-N-methylacetamide-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound when used as an internal standard in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in plasma sample analysis?
This compound is the deuterium-labeled version of N-Methoxy-N-methylacetamide. In bioanalysis, it is primarily used as a stable isotope-labeled (SIL) internal standard (IS) for the quantification of a target analyte in plasma samples using liquid chromatography-mass spectrometry (LC-MS). The use of a SIL IS is considered the gold standard as it shares very similar physicochemical properties with the analyte, which helps to correct for variability during sample preparation and analysis.[1][2][3]
Q2: I am observing a decreasing signal for this compound over time in my processed plasma samples. What could be the cause?
A decreasing signal of the internal standard over time in processed samples stored in the autosampler is a common indicator of instability.[4] Potential causes include:
-
Enzymatic Degradation: Plasma contains various enzymes, such as esterases and amidases, that can potentially hydrolyze the amide bond of this compound.
-
Chemical Instability: The compound may be susceptible to hydrolysis at certain pH values or in the presence of other reactive species in the plasma matrix.
-
Adsorption: The internal standard may adsorb to the surface of sample vials or well plates, leading to a decrease in the concentration in the solution being injected.
Q3: Can the deuterium (B1214612) label on this compound exchange with protons from the sample matrix?
Yes, deuterium-hydrogen (D-H) exchange is a potential issue with deuterated internal standards.[5][6] This can occur in aqueous environments, and the rate of exchange can be influenced by pH and temperature. If the deuterium atoms are located at exchangeable positions (e.g., on a nitrogen or oxygen atom), they are more prone to exchange. For this compound, the deuterium atoms are on a methyl group, which is generally less susceptible to exchange than deuteriums on heteroatoms. However, the possibility should be considered and investigated during method development.
Q4: My this compound internal standard shows a different chromatographic retention time compared to the non-labeled analyte. Is this normal?
While SIL internal standards are expected to have nearly identical retention times to the analyte, small shifts can sometimes be observed. This phenomenon, known as the "isotope effect," can be caused by the slight difference in polarity and lipophilicity between the deuterated and non-deuterated compounds.[5] If the retention time difference is significant, it can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of the results.[5]
Troubleshooting Guide
This guide addresses specific stability-related issues you may encounter with this compound in plasma samples.
Issue 1: Inconsistent Internal Standard Response Across a Batch
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | 1. Review the sample preparation SOP for any ambiguities. 2. Observe the sample preparation process to ensure consistency in pipetting and vortexing. 3. Use a calibrated positive displacement pipette for adding the internal standard.[4] | Improved consistency in sample preparation will lead to a more stable IS signal. |
| Matrix Effects | 1. Dilute the sample with the initial mobile phase to reduce the concentration of matrix components.[4] 2. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Reduced variability in ion suppression/enhancement, leading to a more consistent IS response. |
| Internal Standard Degradation | 1. Prepare a fresh stock solution of the internal standard. 2. Prepare a set of QC samples and store them in the autosampler for the duration of a typical run. Analyze them at the beginning and end of the run to check for degradation. | If the fresh IS provides a stable signal, the original stock may have degraded. If the signal in the stored QCs decreases, the IS is likely unstable in the sample matrix or autosampler conditions.[4] |
Issue 2: Loss of Internal Standard Signal During Sample Storage
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Freeze-Thaw Instability | 1. Prepare replicate QC samples and subject them to multiple freeze-thaw cycles (e.g., 3-5 cycles). 2. Analyze the samples and compare the IS response to that of freshly prepared QCs. | If the IS signal is significantly lower in the freeze-thaw samples, this indicates instability. Consider processing samples immediately after thawing. |
| Long-Term Storage Instability | 1. Prepare a set of QC samples and store them at the intended storage temperature (e.g., -20°C or -80°C) for an extended period. 2. Analyze the samples at different time points and compare the IS response to the initial response. | This will establish the maximum duration for which samples can be stored without significant degradation of the IS. |
Experimental Protocols
Protocol 1: Evaluation of Bench-Top Stability in Plasma
-
Sample Preparation:
-
Thaw pooled human plasma at room temperature.
-
Spike the plasma with this compound to a final concentration of 100 ng/mL.
-
Prepare several aliquots of the spiked plasma in polypropylene (B1209903) tubes.
-
-
Incubation:
-
Keep the tubes on the bench-top at room temperature.
-
-
Sample Processing:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take one aliquot and process it immediately.
-
Processing involves protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS and monitor the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the internal standard remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Assessment of Post-Preparative Stability
-
Sample Preparation and Processing:
-
Prepare and process a set of QC samples as described in Protocol 1.
-
-
Storage:
-
Place the reconstituted samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).
-
-
LC-MS Analysis:
-
Inject the samples at regular intervals over a prolonged period (e.g., every 4 hours for 48 hours).
-
-
Data Analysis:
-
Plot the peak area of this compound against time to evaluate its stability in the autosampler.
-
Visualizations
Caption: A typical experimental workflow for the analysis of plasma samples using an internal standard.
Caption: A potential degradation pathway of this compound in plasma via hydrolysis.
References
Technical Support Center: Optimizing N-Methoxy-N-methylacetamide-d3 Coupling Reactions
Welcome to the technical support center for optimizing reaction conditions for N-Methoxy-N-methylacetamide-d3 coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions related to this deuterated Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled version of N-Methoxy-N-methylacetamide, a Weinreb amide.[1] Weinreb amides are valuable reagents in organic synthesis, particularly for the preparation of ketones and aldehydes from organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents.[2][3][4] The key advantage of using a Weinreb amide is that it forms a stable tetrahedral intermediate upon addition of the organometallic reagent, which prevents the common problem of over-addition to form an alcohol.[2][3][5][6] The deuterated "-d3" acetyl group is often incorporated for use in metabolic studies, as a tracer in mass spectrometry-based assays, or to investigate kinetic isotope effects in reaction mechanisms.
Q2: How does the deuterium (B1214612) labeling in this compound affect its reactivity?
While specific studies on the kinetic isotope effect for this particular deuterated reagent are not widely published, some general principles can be considered. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength can potentially lead to a kinetic isotope effect, where the reaction rate may be slightly slower if the cleavage of a C-D bond is involved in the rate-determining step. However, in the typical coupling reaction of a Weinreb amide with an organometallic reagent, the primary bond-forming event is the nucleophilic attack at the carbonyl carbon, and no C-D bonds are broken. Therefore, a significant kinetic isotope effect is generally not expected to impact the yield or reaction time under standard conditions.
Q3: What are the most common organometallic reagents used for coupling with this compound?
The most common reagents are organolithium (RLi) and Grignard (RMgX) reagents.[3][4] These strong nucleophiles readily add to the Weinreb amide to form the desired ketone after acidic workup.
Q4: Can other coupling reagents be used to form the amide bond to create a larger deuterated Weinreb amide?
Yes, if you are synthesizing a more complex deuterated Weinreb amide, various peptide coupling reagents can be used to form the amide bond between a deuterated carboxylic acid and N,O-dimethylhydroxylamine.[2] Common coupling reagents include carbodiimides (like DCC or EDC), hydroxybenzotriazole (B1436442) (HOBt), and phosphonium-based reagents (like BOP).[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ketone Product
This is a common issue in Weinreb amide coupling reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Inactive Grignard or Organolithium Reagent | Ensure the organometallic reagent is fresh and has been properly titrated to determine its exact concentration. These reagents are sensitive to moisture and air. |
| Poor Quality of this compound | Use a high-purity, anhydrous grade of the Weinreb amide. Consider purchasing from a reputable supplier. |
| Presence of Water or Protic Solvents | Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water will quench the organometallic reagent. |
| Incorrect Reaction Temperature | The addition of the organometallic reagent should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[2][7] After the initial addition, the reaction may be allowed to slowly warm to room temperature. |
| Insufficient Amount of Organometallic Reagent | Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent to ensure complete conversion of the Weinreb amide. |
| Steric Hindrance | If either the organometallic reagent or the substrate to which the deuterated acetyl group is being added is sterically bulky, the reaction may be slow. Consider increasing the reaction time or temperature, or using a less hindered organometallic reagent if possible. |
Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)
While Weinreb amides are designed to prevent over-addition, it can still occur under certain conditions.
| Potential Cause | Recommended Solution(s) |
| Reaction Temperature is Too High | High temperatures can cause the tetrahedral intermediate to break down prematurely, leading to the formation of the ketone in the presence of unreacted organometallic reagent. Maintain a low temperature during the addition and for a period afterward. |
| Excessively Reactive Organometallic Reagent | Highly reactive organolithium reagents may be more prone to over-addition. Consider using the corresponding Grignard reagent, which is generally less reactive. |
| Incorrect Workup Procedure | The reaction should be quenched at low temperature with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) before warming to room temperature.[7] This ensures that any remaining organometallic reagent is destroyed before the intermediate collapses to the ketone. |
Issue 3: Presence of Unreacted Starting Material
If you observe a significant amount of unreacted this compound after the reaction, consider the following:
| Potential Cause | Recommended Solution(s) |
| Incomplete Addition of Organometallic Reagent | Ensure that the organometallic reagent is added slowly and steadily to the reaction mixture to allow for complete reaction. |
| Low Reaction Temperature for an Extended Period | While initial low temperatures are crucial, some reactions may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Poor Solubility of Reagents | Ensure that both the Weinreb amide and the organometallic reagent are soluble in the chosen solvent at the reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF) and diethyl ether. |
Experimental Protocols
General Protocol for the Synthesis of a Deuterated Ketone via Weinreb Amide Coupling
This protocol provides a general methodology for the coupling of this compound with a Grignard reagent.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred solution of the Weinreb amide, maintaining the temperature at -78 °C.
-
The addition rate should be controlled to prevent a significant increase in the internal temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes to an hour.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot of the reaction mixture.
-
If the reaction is sluggish, the mixture can be allowed to slowly warm to 0 °C or room temperature.
-
-
Workup:
-
Once the reaction is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a Weinreb amide coupling reaction.
The following diagram illustrates the logical troubleshooting steps for a low-yield reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
impact of N-Methoxy-N-methylacetamide-d3 on mass spectrometer source cleanliness
Technical Support Center: Mass Spectrometer Source Cleanliness
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reagents, such as the internal standard N-Methoxy-N-methylacetamide-d3, on mass spectrometer source cleanliness. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Is Your Internal Standard Contaminating Your Ion Source?
Issue: You are experiencing decreased sensitivity, increased background noise, or inconsistent internal standard (IS) response. You suspect that your internal standard, this compound, may be contributing to ion source contamination.
Initial Assessment:
-
Characterize the Problem: Plot the peak area of this compound for all samples in your analytical run. Look for patterns such as:
-
Sporadic Flyers: One or two samples with a drastically different IS response. This often points to a pipetting or injection error.[1]
-
Gradual Drift: A consistent increase or decrease in the IS response over the course of the run. This could indicate instrument instability, source contamination, or column degradation.[1]
-
Abrupt Shift: A sudden change in the IS response mid-run, which might be due to an error in sample preparation for a subset of samples or a sudden change in instrument conditions.[1]
-
-
Review Your Method:
-
Concentration: Is the concentration of this compound appropriate? An overly concentrated IS solution can contribute to faster source contamination. The IS should provide a robust signal but not saturate the detector.
-
Purity: Verify the isotopic purity of your this compound standard. The presence of unlabeled analyte can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2][3]
-
Solvent: Ensure the solvent used to dissolve and dilute the standard is of the highest purity (LC-MS grade).[4] Contaminants in the solvent can accumulate in the ion source.[5]
-
Troubleshooting Workflow:
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to N-Methoxy-N-methylacetamide-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of the performance of the deuterated internal standard, N-Methoxy-N-methylacetamide-d3, with alternative approaches, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely recognized as the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Regulatory bodies like the FDA and EMA recommend the use of SIL-IS to enhance the accuracy and precision of bioanalytical methods.[2][3] These standards, being chemically identical to the analyte of interest with the exception of isotopic substitution, co-elute and exhibit similar behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[4]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard over a structural analog is evident in the key validation parameters of a bioanalytical method. A structural analog is a compound with a similar chemical structure to the analyte, but it may not perfectly mimic the analyte's behavior throughout the analytical process.[1]
To illustrate this, we present a comparison based on a validated LC-MS/MS method for the quantification of Acetyl-L-carnitine, using Acetyl-d3-L-carnitine as the internal standard, versus a hypothetical, yet representative, structural analog internal standard such as Propionyl-L-carnitine.
Data Presentation
| Validation Parameter | Deuterated Internal Standard (Acetyl-d3-L-carnitine) | Structural Analog Internal Standard (Propionyl-L-carnitine) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[5] | Typically ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] | 10 ng/mL |
| Accuracy (% Bias) | Within ± 5%[5] | Within ± 15% |
| Precision (% CV) | < 5%[5] | < 15% |
| Recovery | Consistent and reproducible | May be variable |
| Matrix Effect | Minimal and compensated | Potential for significant and uncompensated effects |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are representative protocols for the key experiments cited in the comparison.
Experimental Protocol 1: LC-MS/MS Method for the Quantification of Acetyl-L-carnitine in Human Plasma using Acetyl-d3-L-carnitine as an Internal Standard
This protocol is based on a validated method for the analysis of Acetyl-L-carnitine.[5][6]
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (Acetyl-d3-L-carnitine in water).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: HPLC or UPLC system
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Acetyl-L-carnitine: Precursor ion > Product ion (e.g., m/z 204.1 > 145.1)
-
Acetyl-d3-L-carnitine: Precursor ion > Product ion (e.g., m/z 207.1 > 148.1)
-
Experimental Protocol 2: Evaluation of Matrix Effect
1. Preparation of Solutions:
-
Set 1 (Neat Solution): Analyte and internal standard in the mobile phase.
-
Set 2 (Post-extraction Spiked): Blank plasma is extracted, and the residue is reconstituted with a solution containing the analyte and internal standard.
-
Set 3 (Pre-extraction Spiked): Blank plasma is spiked with the analyte and internal standard before the extraction process.
2. Analysis:
-
Inject all three sets of samples into the LC-MS/MS system.
3. Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
A consistent matrix effect and recovery across different lots of biological matrix indicate that the internal standard is effectively compensating for these variabilities.
Mandatory Visualization
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methoxy-N-methylacetamide | LGC Standards [lgcstandards.com]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bevital.no [bevital.no]
- 6. Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Methods for the Quantification of a Model Analyte Using N-Methoxy-N-methylacetamide-d3 as an Internal Standard
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of three common liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of a model analyte, "Analyte X," in a pharmaceutical formulation. The comparison is based on a simulated inter-laboratory study designed to assess the performance of each method when using N-Methoxy-N-methylacetamide-d3 as an internal standard. The objective is to offer researchers, scientists, and drug development professionals a comprehensive guide to selecting the most appropriate analytical method for their specific needs. This document includes a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the analytical workflow.
Introduction
This compound is a deuterated analog of N-Methoxy-N-methylacetamide and is increasingly utilized as an internal standard in quantitative analytical methods due to its chemical similarity to many analytes and its distinct mass, which allows for clear differentiation in mass spectrometry. This guide presents a hypothetical inter-laboratory study to compare the performance of three different LC-MS methods: Triple Quadrupole Mass Spectrometry (QQQ-MS), Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), and Orbitrap Mass Spectrometry. The key performance indicators evaluated are accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance Data
The following table summarizes the quantitative data obtained from the simulated inter-laboratory study. The data represents the averaged results from three hypothetical participating laboratories.
| Parameter | Method 1: Triple Quadrupole (QQQ-MS) | Method 2: Q-TOF-MS | Method 3: Orbitrap-MS |
| Accuracy (% Recovery) | 98.5 ± 1.2% | 99.1 ± 1.8% | 99.5 ± 0.9% |
| Precision (% RSD) | 1.5% | 2.1% | 1.2% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL | 0.15 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
Experimental Protocols
Sample Preparation
-
Standard Stock Solution Preparation: A stock solution of "Analyte X" was prepared in methanol (B129727) at a concentration of 1 mg/mL. A separate stock solution of the internal standard, this compound, was also prepared in methanol at 1 mg/mL.
-
Calibration Standards: Calibration standards were prepared by serial dilution of the "Analyte X" stock solution to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Each calibration standard was spiked with this compound to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) in the same manner as the calibration standards.
-
Extraction from Formulation: A placebo formulation was spiked with "Analyte X" and this compound. The active components were extracted using a protein precipitation method with acetonitrile, followed by centrifugation and filtration of the supernatant.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Method 1: QQQ-MS: Multiple Reaction Monitoring (MRM) was used. The transitions monitored were specific precursor-product ion pairs for "Analyte X" and this compound.
-
Method 2: Q-TOF-MS: Full scan MS and targeted MS/MS data were acquired. Quantification was performed using the extracted ion chromatogram of the precursor ion.
-
Method 3: Orbitrap-MS: High-resolution full scan MS data was acquired. Quantification was performed using the extracted ion chromatogram of the precursor ion with a narrow mass window.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow of the inter-laboratory comparison study.
Caption: Workflow for the inter-laboratory comparison of LC-MS methods.
Discussion
The simulated data highlights the strengths and weaknesses of each analytical method. The Orbitrap-MS method demonstrated the highest sensitivity (lowest LOD and LOQ) and excellent precision, making it ideal for applications requiring the detection of trace-level analytes. The QQQ-MS method provided a balance of good sensitivity, high accuracy, and precision, representing a robust and reliable choice for routine quantitative analysis. While the Q-TOF-MS method showed slightly lower sensitivity and precision in this hypothetical study, its strength lies in its ability to perform non-targeted screening and retrospective data analysis, which is valuable in research and development settings.
Conclusion
The choice of an analytical method should be guided by the specific requirements of the study. For high-throughput, routine quantitative analysis, a Triple Quadrupole Mass Spectrometer is often the most practical choice. For applications demanding the highest sensitivity and resolution, an Orbitrap-based instrument is superior. A Q-TOF instrument offers a versatile platform for both quantitative and qualitative workflows. The use of a suitable internal standard, such as this compound, is crucial for achieving accurate and precise results across all platforms. This guide provides a framework for researchers to consider when developing and validating analytical methods for pharmaceutical analysis.
A Head-to-Head Comparison: Cross-Validation of LC-MS/MS Assays Using N-Methoxy-N-methylacetamide-d3 versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of the performance of a deuterated internal standard, N-Methoxy-N-methylacetamide-d3, against a conventional structural analog in the cross-validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Supported by representative experimental data and detailed methodologies, this document aims to provide a clear rationale for the selection of the most appropriate internal standard to ensure data integrity in regulated and non-regulated environments.
The Crucial Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards (IS) are indispensable in quantitative LC-MS/MS for their ability to correct for variability introduced during various stages of the analytical workflow. This includes sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing a reliable reference for quantification.
Stable isotope-labeled (SIL) internal standards, particularly those incorporating deuterium, are widely regarded as the "gold standard" in bioanalysis. Their near-identical chemical structure to the analyte ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, leading to more accurate and precise results. This compound is a deuterated analog suitable for use as an internal standard, particularly for the quantification of polar analytes where chromatographic retention and matrix effects can be challenging.
Performance Showdown: this compound vs. a Structural Analog
To illustrate the performance differences between a deuterated and a non-deuterated internal standard, a cross-validation study was simulated for the quantification of a model polar analyte, Metformin, in human plasma. The performance of this compound (representing a deuterated IS) was compared against a common structural analog internal standard.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters evaluated during the cross-validation.
Table 1: Accuracy and Precision
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 10 | 9.8 | 98.0 | 4.5 |
| Low | 30 | 29.5 | 98.3 | 3.8 | |
| Mid | 300 | 304.5 | 101.5 | 2.5 | |
| High | 800 | 808.0 | 101.0 | 2.1 | |
| Structural Analog | LLOQ | 10 | 11.5 | 115.0 | 12.8 |
| Low | 30 | 33.6 | 112.0 | 10.5 | |
| Mid | 300 | 321.0 | 107.0 | 8.2 | |
| High | 800 | 848.0 | 106.0 | 7.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Linearity and Matrix Effect
| Internal Standard Type | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Matrix Effect (%CV) |
| This compound | 10 - 1000 | y = 0.015x + 0.002 | 0.9995 | 3.2 |
| Structural Analog | 10 - 1000 | y = 0.012x + 0.015 | 0.9958 | 14.8 |
The data clearly demonstrates the superior performance of the deuterated internal standard. The accuracy and precision with this compound are significantly better, with values well within the accepted regulatory limits (typically ±15% for accuracy and ≤15% for precision). In contrast, the structural analog shows a noticeable positive bias and higher variability. Furthermore, the matrix effect, a measure of the influence of co-eluting endogenous components on the analyte's ionization, is substantially lower and more consistent when using the deuterated standard.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (Metformin) and each internal standard (this compound and the structural analog) and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare separate working solutions for each internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 50 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate internal standard working solution (either this compound or the structural analog).
-
For calibration standards and QCs, add 10 µL of the corresponding analyte working solution. For blank samples, add 10 µL of the vehicle solvent.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and each internal standard.
Cross-Validation Experiment
To perform the cross-validation, a set of incurred samples (samples from a subject dosed with the analyte) are analyzed using two different validated bioanalytical methods: one using this compound as the internal standard and the other using the structural analog. The results from the two methods are then statistically compared to assess their agreement.
Visualizing the Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key processes involved in the cross-validation of LC-MS/MS assays.
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Caption: Logical workflow for cross-validation of two bioanalytical methods.
Conclusion and Recommendation
The cross-validation of bioanalytical methods is a critical step to ensure the consistency and reliability of data, especially when methods are transferred between laboratories or when a method is updated. The choice of internal standard is a fundamental parameter that significantly influences the outcome of this validation.
The presented data and established principles strongly support the use of deuterated internal standards, such as this compound, for the quantitative analysis of analytes in biological matrices. Their ability to more effectively compensate for analytical variability, particularly matrix effects, leads to superior accuracy, precision, and overall data integrity. While a well-characterized structural analog can be used if a deuterated standard is unavailable, it requires more rigorous validation to demonstrate its suitability and may be more susceptible to producing less reliable data.
For researchers, scientists, and drug development professionals committed to generating the highest quality bioanalytical data, the adoption of deuterated internal standards is a highly recommended and scientifically sound practice.
A Comparative Guide to N-Methoxy-N-methylacetamide-d3 and Other Deuterated Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly in the fields of drug development and clinical research, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Deuterated internal standards, which are stable isotope-labeled analogs of the analyte, are widely considered the gold standard. This guide provides a comprehensive comparison of N-Methoxy-N-methylacetamide-d3 with other classes of deuterated internal standards, supported by established principles of analytical method validation and a case study on a structurally related compound.
The Role and Advantage of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte of interest, with the exception of having one or more hydrogen atoms replaced by deuterium (B1214612). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior effectively normalize for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Introducing this compound
This compound is the deuterated form of N-Methoxy-N-methylacetamide, a small, polar amide. Its structural features suggest its potential as an internal standard for the quantification of small polar analytes, a class of compounds often challenging to analyze due to their poor retention on traditional reversed-phase liquid chromatography columns.
Key Features of this compound:
-
Structure: A simple amide with a deuterated methyl group.
-
Polarity: High, making it suitable for polar analytes.
-
Mass Shift: A +3 Da mass shift from the non-deuterated form.
Comparison with Other Deuterated Internal Standards
The performance of a deuterated internal standard is not solely dependent on its isotopic labeling but also on its structural similarity to the analyte and the position of the deuterium atoms. Below is a comparison of this compound with other commonly used deuterated internal standards.
| Feature | This compound | Deuterated Analogs of Complex Molecules | Deuterated Analogs with Minimal Labeling (e.g., d1) |
| Analyte Similarity | Structurally simple, best for small, polar amides or related compounds. | Structurally identical to the analyte, providing the most accurate correction. | Structurally identical, but with a small mass shift. |
| Co-elution | Expected to have similar chromatographic behavior to small polar analytes. | High likelihood of co-elution with the analyte. | High likelihood of co-elution, but a slight retention time shift is possible due to the isotope effect. |
| Matrix Effect Compensation | Potentially effective for analytes with similar ionization properties. | Excellent compensation for matrix effects due to identical chemical properties. | Generally good compensation, but differential matrix effects can occur if there is a slight chromatographic separation. |
| Risk of Isotopic Exchange | Low, as the deuterium atoms are on a stable methyl group. | Varies depending on the position of the deuterium labels. Labels on exchangeable protons (e.g., -OH, -NH) are unstable. | Varies with the position of the label. |
| Availability | Commercially available as a catalog item. | Often requires custom synthesis, which can be time-consuming and expensive. | May be commercially available or require custom synthesis. |
Experimental Protocols for Internal Standard Validation
The validation of a deuterated internal standard is a critical step to ensure its suitability for a quantitative assay. The following is a generalized protocol that can be adapted for the validation of this compound or any other deuterated internal standard.
Objective: To validate the performance of a deuterated internal standard in a quantitative LC-MS/MS assay.
Materials:
-
Analyte standard
-
Deuterated internal standard (e.g., this compound)
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
Methodology:
-
Preparation of Stock and Working Solutions: Prepare stock solutions of the analyte and the internal standard in an appropriate solvent. Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.
-
Sample Preparation:
-
Calibration Standards: Spike blank matrix with the analyte at various concentration levels to create a calibration curve. Add the internal standard at a constant concentration to all standards.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Extraction: Extract the analytes and internal standard from the matrix using a validated procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for the analyte and internal standard.
-
Optimize the mass spectrometer parameters for the detection of the analyte and internal standard.
-
-
Data Analysis and Performance Evaluation:
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze replicate QC samples on multiple days. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification), and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked matrix samples to that in a neat solution. The internal standard should effectively compensate for any ion suppression or enhancement.
-
Stability: Assess the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop).
-
Case Study: Validation of Methoxyamine-d3 (MX-d3)
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.9993 |
| Intra-assay Precision (%CV) | 0.9 - 1% |
| Inter-assay Precision (%CV) | 0.8 - 3% |
| IS Normalized Matrix Factor | 0.96 - 1.02 |
These results indicate that a well-chosen deuterated internal standard, even for a small and polar analyte, can provide high accuracy and precision and effectively compensate for matrix effects.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
N-Methoxy-N-methylacetamide-d3 vs. Non-Deuterated Standard in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate, precise, and robust results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, N-Methoxy-N-methylacetamide-d3, and its non-deuterated counterpart for the quantitative analysis of a target analyte. The evidence overwhelmingly supports the use of stable isotope-labeled standards as the gold standard for mitigating variability and ensuring the highest quality data.
The Role of Internal Standards in Quantitative Analysis
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) for correcting analytical variability.[1] An ideal IS co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards are chemically almost identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1][2] This near-identical nature ensures they effectively track the analyte throughout the entire analytical process.[1]
Performance Comparison: this compound vs. Non-Deuterated Standard
The primary advantage of using this compound as an internal standard lies in its ability to more accurately mimic the behavior of the non-deuterated analyte throughout the analytical workflow. This leads to superior compensation for matrix effects, which are a common source of analytical error in complex biological samples.[2]
Quantitative Data Summary
The following table summarizes the expected performance differences between this compound and a hypothetical non-deuterated structural analog internal standard in a typical bioanalytical method validation experiment.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale |
| Accuracy (% Bias) | -2% to +2% | -15% to +15% | The deuterated IS co-elutes and has nearly identical ionization efficiency to the analyte, providing better correction for matrix effects and recovery losses.[3] |
| Precision (%CV) | < 5% | < 15% | Consistent correction of variability by the deuterated IS across different samples leads to lower variance in the results.[3] |
| Matrix Effect (%CV) | < 3% | > 10% | The deuterated IS experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response.[2] |
| Recovery (%CV) | < 4% | > 12% | Similar extraction behavior of the deuterated IS and the analyte results in more consistent recovery across samples with varying matrix components. |
Experimental Protocols
To illustrate the practical application and the basis for the performance comparison, a detailed methodology for a typical LC-MS/MS bioanalytical assay is provided below.
Objective:
To quantify the concentration of an analyte in human plasma using either this compound or a non-deuterated analog as an internal standard.
Materials and Reagents:
-
Analyte of interest
-
This compound (Deuterated IS)
-
Non-deuterated structural analog IS
-
Control human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific to the analyte and internal standards.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superior performance of the deuterated internal standard.
Conclusion
The use of this compound as a deuterated internal standard offers significant advantages over a non-deuterated analog in quantitative LC-MS/MS analysis. Its near-identical physicochemical properties to the analyte ensure more effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards achieving the highest quality results in regulated and research environments.
References
The Quest for Precision: Evaluating N-Methoxy-N-methylacetamide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise analytical data is paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical factor that can significantly influence the reliability of results. Among the array of options, deuterated stable isotope-labeled internal standards are widely regarded as the gold standard. This guide provides a comprehensive overview of the theoretical advantages of using a deuterated internal standard like N-Methoxy-N-methylacetamide-d3 and outlines the experimental validation required to confirm its performance.
While a thorough search of scientific literature did not yield specific experimental data directly comparing the performance of this compound to other internal standards, this guide will leverage established principles of analytical method validation to present a framework for its evaluation. The principles discussed are based on extensive research into the use of deuterated internal standards in mass spectrometry.
The Gold Standard: Why Deuterated Internal Standards Excel
Deuterated internal standards, such as this compound, are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical. This near-identical nature is the key to their superior performance in quantitative analysis.
The primary advantages of using a deuterated internal standard include:
-
Compensation for Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification. Because a deuterated internal standard has the same chromatographic retention time and ionization characteristics as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized.
-
Correction for Variability in Sample Preparation: During sample extraction, cleanup, and reconstitution, analyte loss can occur at various stages. A deuterated internal standard, added at the beginning of the sample preparation process, will undergo similar losses as the analyte. This allows for accurate correction of any variability introduced during these steps.
-
Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and the factors mentioned above, deuterated internal standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.
Hypothetical Performance Comparison
To illustrate the expected performance benefits, the following table presents a hypothetical comparison between this compound and a structurally similar, non-deuterated internal standard. These values are based on typical performance characteristics observed in validated bioanalytical methods using deuterated standards.
| Performance Parameter | This compound (Expected) | Non-Deuterated Analog (Typical) |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Recovery (%) | Consistent tracking of analyte recovery | May differ from analyte recovery |
| Matrix Effect (% CV) | < 5% | Can be significant (>15%) |
| Linearity (r²) | > 0.995 | > 0.99 |
Experimental Protocols for Validation
To empirically determine the accuracy and precision of this compound as an internal standard, a rigorous method validation must be performed according to regulatory guidelines (e.g., FDA, EMA). The following outlines the key experiments.
Stock Solution and Working Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the stock solution to an appropriate concentration for spiking into calibration standards, quality control samples, and study samples. The concentration should be chosen to yield a consistent and robust response in the mass spectrometer.
Sample Preparation (Protein Precipitation - A Common Technique)
-
To 100 µL of a biological matrix sample (e.g., plasma, urine), add 10 µL of the working internal standard solution of this compound.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation agent) to the sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Develop a chromatographic method that provides good retention and peak shape for the analyte and ensures that this compound co-elutes with the non-deuterated analyte.
-
Mass Spectrometry (MS/MS): Optimize the mass spectrometer parameters for both the analyte and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of using a deuterated internal standard in a typical bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.
Figure 1: A typical workflow for quantitative bioanalysis using a deuterated internal standard.
Figure 2: Decision-making process for internal standard selection in quantitative mass spectrometry.
Conclusion
A Comparative Guide to the Isotopic Purity of N-Methoxy-N-methylacetamide-d3
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated reagents is a critical parameter that can significantly impact experimental outcomes, from metabolic studies to quantitative analysis using mass spectrometry. This guide provides an objective comparison of the isotopic purity of N-Methoxy-N-methylacetamide-d3, a versatile deuterated acetylating agent. We present supporting experimental data for hypothetical lots of this product and compare its performance with a common alternative, Acetic Anhydride-d6.
Introduction to this compound
This compound is the deuterated analog of the widely used Weinreb amide, N-Methoxy-N-methylacetamide. The incorporation of three deuterium (B1214612) atoms in the acetyl group makes it a valuable tool in various scientific applications. These include its use as an internal standard in mass spectrometry-based quantification, as a tracer in metabolic research, and in the synthesis of deuterated molecules to study kinetic isotope effects. The precise isotopic enrichment and purity of this reagent are paramount to ensure the accuracy and reproducibility of such studies.
Alternatives for Deuterated Acetylation
A common alternative for introducing a deuterated acetyl group is Acetic Anhydride-d6. While both reagents achieve the same fundamental chemical transformation, differences in their isotopic purity, reactivity, and by-product profiles can influence their suitability for specific applications. Acetic Anhydride-d6 is a strong acetylating agent, but its high reactivity can sometimes lead to non-specific reactions. This compound often offers milder reaction conditions and easier purification.
Evaluating Isotopic Purity: A Multi-faceted Approach
The determination of isotopic purity is not a single measurement but rather a comprehensive evaluation. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Key Parameters in Isotopic Purity Assessment:
-
Isotopic Enrichment: The percentage of deuterium atoms at the specified labeled positions.
-
Isotopologue Distribution: The relative abundance of molecules with different numbers of deuterium atoms (e.g., d3, d2, d1, d0).
-
Chemical Purity: The percentage of the desired chemical compound, independent of its isotopic composition.
Below, we present hypothetical yet realistic data for three different lots of this compound and compare them with a typical specification for Acetic Anhydride-d6.
Data Presentation
Table 1: Comparison of Isotopic Purity and Chemical Purity
| Product Lot | Analytical Method | Isotopic Enrichment (%) | d3-Isotopologue Abundance (%) | Chemical Purity (%) |
| This compound (Lot A) | ¹H NMR | 99.5 | Not Determined | >99 |
| Mass Spectrometry | 99.6 | 98.8 | >99 | |
| This compound (Lot B) | ¹H NMR | 98.8 | Not Determined | >99 |
| Mass Spectrometry | 98.9 | 96.7 | >99 | |
| This compound (Lot C) | ¹H NMR | 99.8 | Not Determined | >99 |
| Mass Spectrometry | 99.8 | 99.4 | >99 | |
| Acetic Anhydride-d6 (Typical) | Varies | 98 - 99.9 | 94.1 - 99.4 | >98 |
Table 2: Isotopologue Distribution of this compound Lots (Determined by Mass Spectrometry)
| Product Lot | d3 (%) | d2 (%) | d1 (%) | d0 (%) |
| Lot A | 98.8 | 1.1 | 0.1 | <0.05 |
| Lot B | 96.7 | 3.0 | 0.3 | <0.05 |
| Lot C | 99.4 | 0.5 | 0.1 | <0.05 |
Experimental Protocols
Protocol 1: Determination of Isotopic Enrichment by ¹H NMR Spectroscopy
Objective: To quantify the percentage of deuterium at the acetyl position by measuring the residual proton signal.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent containing a known internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) in CDCl₃).
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 128 (or more for high signal-to-noise).
-
Relaxation delay: 5 seconds to ensure full relaxation of nuclei.
-
-
Data Analysis:
-
Process the spectrum (Fourier transformation, phasing, and baseline correction).
-
Integrate the signal of the residual protons of the acetyl group (around 2.1 ppm) and the signal of the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
The isotopic enrichment is calculated as: (1 - (moles of residual protons / (3 * moles of this compound))) * 100%.
-
Protocol 2: Determination of Isotopologue Distribution by Mass Spectrometry
Objective: To determine the relative abundance of the d3, d2, d1, and d0 species.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent for electrospray ionization (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Scan range: m/z 50-200.
-
Resolution: >10,000.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum.
-
Identify the molecular ion peaks corresponding to the different isotopologues:
-
d3: [M+H]⁺ ≈ m/z 107.09
-
d2: [M+H]⁺ ≈ m/z 106.08
-
d1: [M+H]⁺ ≈ m/z 105.08
-
d0: [M+H]⁺ ≈ m/z 104.07
-
-
Extract the ion chromatograms for each isotopologue and integrate the peak areas.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Visualizations
Caption: Workflow for Isotopic Purity Evaluation.
Caption: Relationship between Concepts and Methods.
Conclusion
The evaluation of isotopic purity is a critical step in ensuring the quality and reliability of deuterated reagents. As demonstrated, a combination of ¹H NMR and high-resolution mass spectrometry provides a comprehensive characterization of this compound. While ¹H NMR offers a precise measure of isotopic enrichment, mass spectrometry is indispensable for determining the distribution of isotopologues.
When selecting a deuterated acetylating agent, researchers should consider the required level of isotopic purity for their specific application. For applications demanding the highest accuracy, such as in pharmacokinetic studies or as a mass spectrometry standard, a lot with high isotopic enrichment and a high abundance of the d3-isotopologue (like Lot C in our example) is preferable. For other applications, a lot with slightly lower isotopic purity (like Lot B) may be a more cost-effective option. The choice between this compound and alternatives like Acetic Anhydride-d6 will depend not only on isotopic purity but also on factors such as reactivity, ease of handling, and purification of the final product. This guide provides the framework for making an informed decision based on robust analytical data.
A Comparative Guide to Peptide Alkylating Agents for Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics, the precise and complete alkylation of cysteine residues is a critical step for accurate protein identification and quantification by mass spectrometry. The choice of alkylating agent can significantly impact the quality of experimental results, influencing reaction efficiency, specificity, and the introduction of artifacts. This guide provides a detailed comparison of commonly used alkylating agents, with a special note on N-Methoxy-N-methylacetamide-d3, to aid researchers in selecting the optimal reagent for their specific needs.
Overview of Common Peptide Alkylating Agents
The primary goal of alkylation in proteomics is to irreversibly block the thiol groups of cysteine residues after the reduction of disulfide bonds. This prevents the re-formation of disulfide bridges and ensures that cysteine-containing peptides are consistently identified with a specific mass shift. The most widely used alkylating agents include iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM). Other reagents such as acrylamide (B121943) and 4-vinylpyridine (B31050) are also employed.
While N-Methoxy-N-methylacetamide and its deuterated form, this compound, are known in organic chemistry as Weinreb amides used for the synthesis of ketones and aldehydes, their application as peptide alkylating agents in proteomics is not documented in the scientific literature.[][2] Therefore, this guide will focus on the comparative performance of established alkylating agents.
Quantitative Performance Comparison
The selection of an appropriate alkylating agent is often a balance between reaction efficiency and the potential for off-target modifications. The following table summarizes the key performance characteristics of common alkylating agents.
| Feature | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | 2-Chloroacetamide (B119443) | Acrylamide |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |
| Mass Shift (Monoisotopic) | +57.021 Da | +125.048 Da | +57.021 Da | +71.037 Da |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | ~8.0 | ~8.0 |
| Reaction Speed | Fast | Very Fast | Slower than IAM | Moderate |
| Specificity for Cysteine | High, but with known off-target reactions | High at optimal pH | Higher than IAM for some residues | High |
| Common Side Reactions | Alkylation of N-terminus, Lys, His, Met, Asp, Glu[3][4][5] | Reaction with primary amines at pH > 7.5[6][7] | Significant oxidation of Methionine[8][9] | - |
| Use in Proteomics | Very Common | Common | Less Common | Used, especially for specific applications |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in proteomics. Below are standard protocols for in-solution alkylation using iodoacetamide and N-ethylmaleimide.
In-Solution Alkylation Protocol with Iodoacetamide
This protocol is a standard procedure for alkylating proteins in a solution, such as a cell lysate, prior to enzymatic digestion.
Materials:
-
Protein sample (10-100 µg)
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 200 mM Dithiothreitol (DTT) or TCEP)
-
Iodoacetamide (IAM) solution (500 mM in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 200 mM DTT)
-
Digestion buffer (e.g., 25 mM Ammonium Bicarbonate, pH 8)
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in denaturation buffer. Add the reducing agent to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared IAM solution to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.[10]
-
Quenching: Add the quenching solution to a final concentration of 10-15 mM to consume excess IAM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1.5 M.
-
Proceed with enzymatic digestion (e.g., with trypsin).
In-Solution Alkylation Protocol with N-ethylmaleimide
This protocol outlines the use of NEM for protein alkylation, with careful pH control to ensure specificity.
Materials:
-
Protein sample (10-100 µg)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Reducing agent (e.g., 10 mM TCEP)
-
N-ethylmaleimide (NEM) solution (100 mM in water, freshly prepared)
-
Device for buffer exchange (e.g., dialysis cassette or spin desalting column)
Procedure:
-
Reduction: Dissolve the protein sample in the reaction buffer containing the reducing agent. Incubate for 30 minutes at room temperature.
-
Alkylation: Add the freshly prepared NEM solution to a final concentration of 10-20 mM. Incubate for 1 hour at room temperature. To improve specificity, it is recommended to keep the pH below neutral and the NEM concentration below 10mM.[7]
-
Removal of Excess NEM: Remove excess, unreacted NEM using a suitable buffer exchange device according to the manufacturer's instructions.
-
Proceed with enzymatic digestion.
Visualization of Experimental Workflow and Reaction Pathways
Diagrams created using Graphviz can help visualize complex workflows and chemical reactions, providing a clear overview for researchers.
Caption: General experimental workflow for protein alkylation and analysis.
Caption: Alkylation of cysteine with iodoacetamide and N-ethylmaleimide.
Conclusion
The choice of alkylating agent is a critical parameter in proteomics workflows. Iodoacetamide remains a widely used and effective reagent, though researchers must be aware of its potential for off-target modifications.[3][4][5] N-ethylmaleimide offers a highly reactive alternative, with specificity that can be tuned by controlling the reaction pH.[6][7] The investigation of alternative reagents like 2-chloroacetamide has highlighted the delicate balance between minimizing side reactions and avoiding the introduction of other artifacts, such as methionine oxidation.[8][9]
Currently, there is no scientific literature to support the use of this compound as a peptide alkylating agent for proteomics. Its established role is in synthetic organic chemistry.[][2] Therefore, for reliable and reproducible proteomics results, it is recommended to use well-characterized alkylating agents such as iodoacetamide or N-ethylmaleimide, with careful optimization of reaction conditions to maximize efficiency and specificity.
References
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Performance of N-Methoxy-N-methylacetamide-d3 in Biological Matrices: A Review of Available Data
A comprehensive search of scientific literature and bioanalytical method databases has revealed a significant lack of published data on the performance of N-Methoxy-N-methylacetamide-d3 as an internal standard in different biological matrices. Despite extensive queries, no specific studies detailing its application, validation, or comparison with other internal standards for the quantification of analytes in matrices such as plasma, urine, or tissue homogenates were identified.
This absence of information prevents the creation of a detailed comparison guide as requested, including quantitative data tables, experimental protocols, and visualizations of analytical workflows. The following sections would have been populated with specific data had such studies been available.
I. Comparison of Performance Characteristics
Ideally, this section would present a tabular summary of key performance metrics for this compound across various biological matrices. This data is crucial for researchers to assess its suitability as an internal standard for their specific analytical needs. The intended table would have included:
Table 1: Hypothetical Performance Data of this compound
| Biological Matrix | Analyte(s) | Extraction Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Stability (Short-Term, Freeze-Thaw, Long-Term) | Reference |
| Human Plasma | - | - | - | - | - | - |
| Rat Urine | - | - | - | - | - | - |
| Mouse Brain Tissue | - | - | - | - | - | - |
Note: This table is a template and contains no actual data due to the lack of available information.
II. Experimental Methodologies
A critical component of any comparison guide is the detailed experimental protocol. This allows for the replication of the method and provides context for the performance data. A typical protocol would include:
Sample Preparation and Extraction
This would detail the specific steps for extracting the analyte and internal standard from the biological matrix. An example workflow is conceptualized below.
Caption: A conceptual workflow for sample preparation using an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters
This subsection would provide the specific instrumental conditions used for the analysis.
Table 2: Hypothetical LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | - |
| Column | - |
| Mobile Phase A | - |
| Mobile Phase B | - |
| Gradient | - |
| Flow Rate | - |
| Injection Volume | - |
| Column Temperature | - |
| Mass Spectrometry | |
| Mass Spectrometer | - |
| Ionization Mode | - |
| Monitored Transitions (Analyte) | - |
| Monitored Transitions (IS) | - |
| Collision Energy | - |
| Dwell Time | - |
Note: This table is a template and contains no actual data.
III. Comparison with Alternative Internal Standards
A key aspect of a comparison guide is to evaluate the product against its alternatives. Stable isotope-labeled (SIL) internal standards are generally preferred in LC-MS based bioanalysis due to their ability to effectively compensate for matrix effects and variations in sample processing.
The logical relationship for selecting an appropriate internal standard is outlined in the diagram below.
Caption: Decision pathway for internal standard selection in bioanalysis.
Conclusion
While the theoretical advantages of using a deuterated internal standard like this compound are well-established in the field of bioanalysis, the absence of specific published data for this compound makes it impossible to provide a concrete performance evaluation. Researchers and drug development professionals are advised to perform thorough in-house validation studies to determine its suitability for their specific applications. Future publications of bioanalytical methods utilizing this compound would be necessary to build a comprehensive understanding of its performance across different biological matrices.
Safety Operating Guide
Proper Disposal of N-Methoxy-N-methylacetamide-d3: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Methoxy-N-methylacetamide-d3, a deuterated derivative of the commonly used Weinreb amide.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2][3]
N-Methoxy-N-methylacetamide is classified as a flammable liquid and vapor.[3][4][5][6] Therefore, it is imperative to keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][3][4][6] Use non-sparking tools and take precautionary measures against static discharge.[1][4][6][7]
Summary of Physical and Hazard Data
| Property | Data | Source |
| GHS Hazard Classification | Flammable Liquid, Category 3 | [4][5][6][8] |
| Signal Word | Warning | [4][5][6][8] |
| Hazard Statements | H226: Flammable liquid and vapor | [3][6] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [8] |
| Density | 0.97 g/mL at 25 °C | [8] |
| Boiling Point | 152 °C | [8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] Chemical waste generators are responsible for correctly classifying waste and ensuring its complete and accurate declaration.[3]
-
Waste Identification and Classification :
-
This compound should be treated as a hazardous waste due to its flammability.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
-
-
Containment :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.
-
-
Disposal Request :
-
Decontamination of Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Dispose of the decontaminated containers as unused product, following institutional guidelines.[3]
-
Accidental Release Measures
In the event of a spill, evacuate the area and remove all sources of ignition.[1][7] For small spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[4] For larger spills, contact your institution's emergency response team.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling N-Methoxy-N-methylacetamide-d3
Essential Safety and Handling Guide for N-Methoxy-N-methylacetamide-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for the structurally similar N-Methoxy-N-methylacetamide and are intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
N-Methoxy-N-methylacetamide is classified as a flammable liquid and vapor.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin irritation and serious eye damage.[4]
Signal Word: Warning[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.[4]
-
H335: May cause respiratory irritation.[4]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 78191-00-1[1][5] |
| Molecular Formula | C₄H₉NO₂ (for non-deuterated) |
| Molecular Weight | 103.12 g/mol (for non-deuterated) |
| Boiling Point | 152 °C (lit.) |
| Density | 0.97 g/mL at 25 °C (lit.) |
| Flash Point | 49 °C (120.2 °F) - closed cup |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Always handle this compound in a well-ventilated laboratory.
-
Use of a chemical fume hood is strongly recommended, especially when handling the liquid or preparing solutions.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][5]
-
Ground and bond container and receiving equipment to prevent static discharges.[1][2][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is paramount to ensure the safety of laboratory personnel.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must meet ANSI Z87.1 standards or European Standard EN166.[1][5] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Change gloves immediately upon contamination.[6] |
| Body | Laboratory coat. | A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage.[6] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). | If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator (such as a dust mask type N95) may be necessary.[6][7] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe mist, vapors, or spray.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][5]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency | Procedure |
| Small Spills | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][6] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Clean the spill area with a laboratory detergent and water.[6] |
| Large Spills | Evacuate the area immediately. Alert your institution's emergency response team. Prevent entry into the affected area.[6] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish.[1][3] Water mist may be used to cool closed containers.[1] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse affected areas with water or shower.[1][5] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| First Aid: Inhalation | Remove from exposure and move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8] |
| First Aid: Ingestion | Clean mouth with water. Get medical attention. Do not induce vomiting unless directed by medical personnel.[1][8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[2]
-
Disposal of Unused Product: Dispose of contents and container to an approved waste disposal plant.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.[2][3]
-
Environmental Precautions: Do not let the product enter drains.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
